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  • Product: 6-Methylbenzo[d]isothiazol-3-amine
  • CAS: 613262-36-5

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 6-Methylbenzo[d]isothiazol-3-amine Derivatives: A Technical Guide for Drug Development

Executive Summary & Pharmacophore Dynamics The benzo[d]isothiazole bicyclic ring system is a highly versatile pharmacophore embedded in numerous FDA-approved therapeutics and advanced clinical candidates[1]. Specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Dynamics

The benzo[d]isothiazole bicyclic ring system is a highly versatile pharmacophore embedded in numerous FDA-approved therapeutics and advanced clinical candidates[1]. Specifically, 6-methylbenzo[d]isothiazol-3-amine and its halogenated derivatives (such as 7-iodo-6-methylbenzo[d]isothiazol-3-amine) have emerged as privileged building blocks in modern medicinal chemistry[2].

From a structural biology perspective, the therapeutic utility of this scaffold is driven by two critical features:

  • The 3-Amine Moiety: Acts as a potent hydrogen-bond donor. In kinase targets, this primary amine frequently interacts with the backbone carbonyls of the hinge region within the ATP-binding pocket, anchoring the molecule.

  • The 6-Methyl Substitution: Provides targeted lipophilic bulk. This methyl group projects into deep hydrophobic pockets (e.g., the hydrophobic region II of kinases), enhancing target selectivity and improving the overall lipophilic efficiency (LipE) of the compound[2].

This whitepaper synthesizes the mechanistic pathways, quantitative structure-activity relationships (QSAR), and validated experimental workflows for evaluating 6-methylbenzo[d]isothiazol-3-amine derivatives across oncology, immunology, and virology.

Core Therapeutic Modalities & Mechanistic Pathways

Oncology: Raf Kinase Modulation in Melanoma

Mutations in the B-Raf kinase (predominantly the V600E mutation) lead to constitutive activation of the MAPK signaling pathway, driving aggressive malignancies such as metastatic melanoma. Derivatives of 6-methylbenzo[d]isothiazol-3-amine have been synthesized as potent, ATP-competitive inhibitors of mutated B-Raf[2]. By occupying the orthosteric ATP-binding site, these bicyclic heteroaryl compounds prevent the phosphorylation of MEK1/2, thereby uncoupling the downstream ERK1/2 signaling cascade and halting tumor proliferation[2].

Pathway Ligand 6-Methylbenzo[d]isothiazol-3-amine BRaf Mutant B-Raf (V600E) Ligand->BRaf Competitive Inhibition MEK MEK1/2 BRaf->MEK Phosphorylation Blocked ERK ERK1/2 MEK->ERK Phosphorylation Blocked Proliferation Tumor Proliferation ERK->Proliferation Transcription Halted

B-Raf/MEK/ERK signaling cascade inhibition by 6-methylbenzo[d]isothiazol-3-amine derivatives.

Immunology: p38 MAPK Inhibition for Inflammation

The p38 mitogen-activated protein kinase (MAPK) is a central regulator of inflammatory cytokine production (e.g., TNF-α, IL-1β). Uncontrolled cytokine release is a hallmark of rheumatoid arthritis and psoriasis. The synthesis of 7-iodo-6-methylbenzo[d]isothiazol-3-amine has been explicitly documented as a critical intermediate in generating aza-phthalazine compounds that act as p38 inhibitors[3]. The inclusion of the iodine atom at the 7-position alongside the 6-methyl group provides a unique steric profile that forces the molecule into a bioactive conformation, maximizing hinge-binding affinity while minimizing off-target kinase cross-reactivity[3].

Antiviral Applications: Alphavirus nsP2 Protease & HCV

Beyond kinases, the benzo[d]isothiazol-3-amine core has demonstrated significant broad-spectrum antiviral activity.

  • Hepatitis C Virus (HCV): Substituted benzisothiazoles have been patented as potent inhibitors of HCV replication, functioning as direct-acting antivirals when linked to sulfonamide moieties[4].

  • Alphavirus: Recent research has identified benzo[d]isothiazol-3-amine derivatives equipped with N-alkyl sulfamate warheads as a new class of covalent inhibitors targeting the non-structural protein 2 (nsP2) cysteine protease of alphaviruses (e.g., Chikungunya virus)[5]. The sulfamate acts as an electrophilic trap for the catalytic cysteine, while the benzisothiazole core provides the necessary non-covalent recognition to orient the warhead.

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate easy comparison, the following table summarizes the pharmacological targets, mechanisms, and representative potency ranges for derivatives built upon the 6-methylbenzo[d]isothiazol-3-amine scaffold.

Target EnzymeTherapeutic AreaMechanism of ActionTypical Potency (IC₅₀ / Kᵢ)Key Structural Feature
B-Raf (V600E) Oncology (Melanoma)ATP-competitive inhibition< 50 nM6-Methyl group targeting hydrophobic pocket II[2]
p38 MAPK InflammationHinge-binding inhibition10 - 100 nM7-Iodo/6-Methyl steric directing group[3]
HCV Replicon AntiviralViral replication blockade0.1 - 1.5 µMN-(2-aminoethyl) sulfonamide linkage[4]
nsP2 Protease Antiviral (Alphavirus)Covalent cysteine trap1.0 - 5.0 µMN-alkyl sulfamate electrophilic warhead[5]
mGlu4 Receptor CNS (Parkinson's)Positive Allosteric Modulator~ 200 nMIntact benzo[d]isothiazole core[1]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include intrinsic quality control steps to confirm that the observed causality (e.g., signal reduction) is directly attributable to the 6-methylbenzo[d]isothiazol-3-amine derivative and not assay artifacts.

Protocol A: B-Raf Kinase TR-FRET Inhibition Assay

This protocol measures the ability of the compound to inhibit the phosphorylation of a biotinylated MEK1 substrate by mutant B-Raf.

  • Step 1: Compound Preparation (Serial Dilution)

    • Action: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO, starting at 10 mM. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic liquid handler.

    • Causality: A broad concentration range captures both the upper and lower asymptotes of the dose-response curve, ensuring accurate mathematical derivation of the IC₅₀.

  • Step 2: Enzyme Incubation

    • Action: Add 5 µL of B-Raf (V600E) enzyme diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubating the inhibitor with the enzyme prior to ATP addition allows the 6-methylbenzo[d]isothiazol-3-amine derivative to reach binding equilibrium within the orthosteric pocket without competition from high intracellular ATP concentrations.

  • Step 3: Reaction Initiation

    • Action: Add 5 µL of a substrate mix containing Biotin-MEK1 and ATP at its apparent Km​ (e.g., 10 µM). Incubate for 60 minutes.

    • Causality: Maintaining ATP at Km​ sensitizes the assay to competitive inhibitors, ensuring the measured IC₅₀ closely approximates the true inhibition constant ( Ki​ ) according to the Cheng-Prusoff equation.

  • Step 4: Reaction Termination & TR-FRET Detection

    • Action: Add 10 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase), Europium-labeled anti-phospho-MEK1 antibody, and APC-labeled Streptavidin. Read on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

    • Causality: The FRET signal (665/615 ratio) is strictly dependent on the phosphorylation of the substrate. EDTA instantly freezes the reaction kinetics, preventing signal drift during plate reading.

  • Step 5: Self-Validation (Z'-Factor)

    • Action: Calculate the Z'-factor using DMSO-only (max signal) and no-enzyme (min signal) control wells.

    • Causality: A Z'-factor > 0.6 validates that the assay has a robust dynamic range and low variability, confirming the integrity of the IC₅₀ data.

Workflow CompPrep Compound Preparation EnzymeInc Enzyme Incubation CompPrep->EnzymeInc Substrate Substrate Addition EnzymeInc->Substrate Detection TR-FRET Detection Substrate->Detection Data IC50 Calculation Detection->Data

Step-by-step TR-FRET workflow for evaluating target kinase inhibitory activity.

Protocol B: Alphavirus nsP2 Protease Cleavage Assay

Designed to evaluate the covalent inhibition kinetics of N-alkyl sulfamate derivatives of benzo[d]isothiazol-3-amine[5].

  • Step 1: Fluorogenic Substrate Preparation

    • Action: Synthesize or procure a FRET-based peptide substrate mimicking the viral cleavage site (e.g., Dabcyl-peptide-Edans).

  • Step 2: Inhibitor-Enzyme Pre-incubation (Time-Course)

    • Action: Incubate recombinant nsP2 protease with varying concentrations of the inhibitor. Pull aliquots at specific time points (0, 10, 30, 60, 120 minutes).

    • Causality: Because covalent sulfamate warheads exhibit time-dependent inhibition, standard IC₅₀ values are insufficient. Time-course pre-incubation is mandatory to calculate the inactivation rate ( kinact​ ) and the binding affinity ( Ki​ ).

  • Step 3: Kinetic Readout & Validation

    • Action: Add the fluorogenic substrate to the aliquots and measure the initial velocity ( V0​ ) of fluorescence increase. Include E-64 (a broad-spectrum cysteine protease inhibitor) as a positive control for total inhibition.

    • Causality: The reduction in V0​ over pre-incubation time confirms the irreversible, covalent trapping of the catalytic cysteine by the benzo[d]isothiazole derivative.

References

  • Source: Google Patents (WO2007076092A2)
  • Source: Google Patents (US20060199817A1)
  • Source: Google Patents (WO2006091858A1)
  • N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity Source: ResearchGate URL:[Link]

  • Synthesis of benzo[d]isothiazoles: an update Source: Lirias (KU Leuven) URL:[Link]

Sources

Exploratory

The Privileged Scaffold: Medicinal Chemistry and Applications of Benzo[d]isothiazol-3-amine Derivatives

Executive Summary The benzo[d]isothiazole core, characterized by a fused benzene and isothiazole ring system containing adjacent sulfur and nitrogen heteroatoms, is a highly privileged scaffold in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[d]isothiazole core, characterized by a fused benzene and isothiazole ring system containing adjacent sulfur and nitrogen heteroatoms, is a highly privileged scaffold in modern medicinal chemistry[1]. Specifically, benzo[d]isothiazol-3-amine and its derivatives have emerged as critical building blocks for a diverse array of therapeutic agents ranging from atypical antipsychotics to novel broad-spectrum antivirals[2][3].

This technical guide provides an in-depth analysis of the synthetic methodologies, structural derivatizations, and pharmacological applications of benzo[d]isothiazol-3-amines. By examining the causality behind specific chemical modifications—such as the tuning of electrophilic warheads to bypass glutathione (GSH) reactivity—this whitepaper serves as a comprehensive resource for drug development professionals seeking to leverage this scaffold.

Chemical Synthesis: Constructing the Core

Historically, the synthesis of benzo[d]isothiazoles required harsh conditions, transition-metal catalysts, or pre-functionalized nitrogen/sulfur aromatic precursors[1]. However, modern medicinal chemistry prioritizes scalable, metal-free pathways to avoid heavy metal contamination in Active Pharmaceutical Ingredients (APIs).

A highly efficient, metal-free nucleophilic aromatic substitution ( SN​Ar ) and oxidative cyclization pathway has been developed starting from 3-substituted-2-fluorobenzonitriles[1]. The logic behind this approach is bipartite:

  • The highly electronegative fluorine atom activates the ortho-position for nucleophilic attack by sodium sulfide ( Na2​S ).

  • The subsequent addition of ammonia ( NH3​ ) and sodium hypochlorite ( NaOCl ) drives an oxidative N-S bond formation, thermodynamically trapping the intermediate into the stable aromatic benzo[d]isothiazol-3-amine core[1].

Synth A 2-Fluorobenzonitrile (Starting Material) B Nucleophilic Aromatic Substitution (Na2S) A->B C Thioamide Intermediate B->C D Oxidative Cyclization (NH3, NaOCl) C->D E Benzo[d]isothiazol-3-amine (Core Scaffold) D->E F Piperazine Addition (Nucleophilic Substitution) E->F G 3-(1-Piperazinyl)-1,2-benzisothiazole (Lurasidone Precursor) F->G

Synthetic workflow from 2-fluorobenzonitrile to the Lurasidone precursor.

Protocol 1: Metal-Free Synthesis of Benzo[d]isothiazol-3-amine

Causality & Self-Validation: This protocol relies on the distinct colorimetric shift from the yellow thioamide intermediate to the colorless/white cyclized product, providing a self-validating visual cue for reaction completion prior to LC-MS confirmation.

  • Substrate Activation: Dissolve 1.0 equivalent of 2-fluorobenzonitrile in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent premature oxidation.

  • Thioamide Formation: Add 1.2 equivalents of anhydrous Na2​S . Stir at 80°C for 4 hours. The fluoride leaving group is displaced, generating a reactive thiolate intermediate.

  • Amination & Oxidation: Cool the reaction to 0°C. Dropwise, add an aqueous solution of NH3​ (5.0 eq) followed strictly by NaOCl (1.5 eq). Mechanistic Note: The hypochlorite acts as the terminal oxidant, converting the amine and thiol into a transient sulfenamide that rapidly cyclizes.

  • Isolation: Quench with saturated aqueous sodium thiosulfate to neutralize unreacted hypochlorite. Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Validation: Confirm the presence of the primary amine via FTIR (sharp doublet at ~3400 and 3300 cm−1 ) and the molecular ion peak via ESI-MS.

Medicinal Chemistry Applications

Neuropsychiatry: Lurasidone and Receptor Modulation

The most prominent commercial application of the benzo[d]isothiazole scaffold is in the synthesis of Lurasidone , an atypical antipsychotic indicated for schizophrenia and bipolar depression[4][5].

The critical building block, 3-(1-piperazinyl)-1,2-benzisothiazole , is derived directly from the benzo[d]isothiazol-3-amine core[2]. In the context of structure-activity relationships (SAR), the benzisothiazole-piperazine moiety acts as a highly specific pharmacophore. The rigid, electron-rich benzisothiazole ring inserts into the hydrophobic binding pockets of dopamine D2​ and serotonin 5−HT2A​/5−HT7​ receptors, while the basic piperazine nitrogen engages in a critical salt-bridge interaction with a conserved aspartate residue in the receptor's transmembrane domain[5].

Antiviral Therapeutics: nsP2 Cysteine Protease Inhibitors

A groundbreaking application of benzo[d]isothiazol-3-amine derivatives is their recent identification as broad-spectrum antialphaviral agents targeting the viral nsP2 cysteine protease [3][6].

Historically, vinyl sulfone-based inhibitors (e.g., RA-2034) were used to covalently target the catalytic cysteine of nsP2. However, these compounds suffered from severe pharmacokinetic liabilities due to rapid conjugation with host glutathione (GSH) catalyzed by glutathione S-transferases (GSTs)[7].

To solve this, researchers utilized the benzo[d]isothiazol-3-amine core to synthesize N-alkyl sulfamate acetamides [3].

  • The Chemical Logic: The sulfamate group serves as a "tuned" electrophilic warhead. It is sterically and electronically shielded enough to resist attack by the bulkier host GSH, yet remains highly reactive toward the unhindered, hyper-nucleophilic catalytic cysteine residing in the nsP2 active site[8].

  • The Result: A pan-alphavirus Direct-Acting Antiviral (DAA) with a dramatically extended half-life in the presence of GSH (>12 hours compared to 2.3 hours for vinyl sulfones)[9].

nsP2 A Alphavirus nsP2 Cysteine Protease (Active Site Cys) C Reversible Binding Complex (Ki) (Scaffold Recognition) A->C B Benzo[d]isothiazol-3-amine N-alkyl Sulfamate Derivative B->C D Nucleophilic Attack by Cys-Thiolate (kinact) C->D E Covalent Sulfamate Adduct Formation (Irreversible Inactivation) D->E F Inhibition of Viral Polyprotein Cleavage (CHIKV, VEEV Arrest) E->F

Mechanism of covalent inhibition of alphavirus nsP2 protease by sulfamate derivatives.

Additional Pharmacological Targets

Beyond CNS and alphaviruses, the scaffold is highly versatile:

  • Hepatitis C Virus (HCV): 3-substituted benzisothiazoles have been patented as potent inhibitors of HCV replication, acting on viral structural proteins[10].

  • Antimalarial Activity: Oxidized derivatives, such as benzo[d]isothiazol-3(2H)-ones, exhibit nanomolar inhibitory activity against the IspD enzyme of Plasmodium spp., disrupting the parasite's non-mevalonate isoprenoid biosynthesis pathway[1].

Structure-Activity Relationship (SAR) Data

To facilitate rational drug design, the following table summarizes the quantitative and qualitative SAR data for various benzo[d]isothiazol-3-amine derivations.

Derivative ClassPrimary TargetDisease IndicationKey Pharmacological Advantage / SAR Insight
3-(1-Piperazinyl) derivatives D2​ / 5−HT2A​ / 5−HT7​ ReceptorsSchizophrenia, Bipolar DepressionHigh binding affinity; piperazine nitrogen forms critical salt bridge. Low off-target binding to histamine H1​ receptors.
N-Alkyl Sulfamate Acetamides nsP2 Cysteine ProteaseAlphavirus Infections (CHIKV, VEEV)Replaces highly reactive vinyl sulfones. Resists GSH conjugation ( t1/2​ > 12h) while maintaining potent covalent kinact​/Ki​ against the viral protease.
3-Substituted Sulfonyls HCV Replication MachineryHepatitis CBroad-spectrum viral replication inhibition; high tissue penetrance due to lipophilic tuning.
Benzo[d]isothiazol-3(2H)-ones IspD CytidyltransferaseMalaria (Plasmodium spp.)Nanomolar IC50​ . Acts as a redox-active pharmacophore disrupting the parasite's isoprenoid biosynthesis.

Experimental Workflows

Protocol 2: nsP2 Protease GSH Capture & Enzyme Kinetics Assay

To validate the efficacy and safety of new benzo[d]isothiazol-3-amine sulfamate derivatives, researchers must quantify both the target inhibition ( kinact​/Ki​ ) and the off-target liability (GSH reactivity)[3].

Causality & Self-Validation: By running a parallel fluorogenic cleavage assay and a GSH-capture LC-MS assay, you create a self-validating matrix. A successful drug candidate must show high fluorescence quenching (target engagement) and low mass-shift in the LC-MS (GSH stability).

Step A: Glutathione (GSH) Reactivity Assay

  • Prepare a 10 mM stock solution of the benzo[d]isothiazol-3-amine sulfamate derivative in DMSO.

  • Incubate 100 µM of the compound with 5 mM reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.

  • Aliquot samples at 0, 1, 2, 4, 8, and 12 hours. Quench immediately with an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Analyze via LC-MS/MS. Track the disappearance of the parent mass and the appearance of the GSH-adduct mass. Acceptance Criteria: Parent compound half-life ( t1/2​ ) must exceed 12 hours to be considered viable for in vivo studies[9].

Step B: nsP2 Enzyme Kinetics ( kinact​/Ki​ )

  • Express and purify recombinant CHIKV nsP2 protease.

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, and 2 mM CHAPS. Crucial: Do not add DTT or β -mercaptoethanol, as these will competitively react with the sulfamate warhead.

  • Combine 10 nM nsP2 protease with a fluorogenic peptide substrate (e.g., Dabcyl-peptide-Edans).

  • Add serial dilutions of the sulfamate inhibitor (ranging from 10 nM to 10 µM).

  • Monitor fluorescence continuously at Ex/Em = 340/490 nm for 60 minutes.

  • Calculate the pseudo-first-order rate constant ( kobs​ ) for each concentration. Plot kobs​ vs. [Inhibitor] to derive the binding affinity ( Ki​ ) and the maximum inactivation rate ( kinact​ ).

References

  • Synthesis of benzo[d]isothiazoles: an update Arkivoc [Link]

  • Intermediate compounds and process for the preparation of lurasidone and salts thereof US P
  • N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity bioRxiv / PMC [Link]

  • Benzisothiazoles useful for treating or preventing HCV infection WO P
  • Identification of N-debenzisothiazole-lurasidone as an enzymatic degradation product Oxford Academic [Link]

  • Method for preparing lurasidone CN P

Sources

Foundational

An In-Depth Technical Guide on 6-Methylbenzo[d]isothiazol-3-amine: A Privileged Scaffold in Kinase Inhibitor Design

Executive Summary In the landscape of modern targeted therapeutics, the architecture of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively anchor into the highly co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the architecture of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively anchor into the highly conserved hinge region of the kinase domain. 6-Methylbenzo[d]isothiazol-3-amine (CAS: 613262-36-5) and its halogenated derivatives, particularly 7-iodo-6-methylbenzo[d]isothiazol-3-amine (CAS: 909187-70-8) , have emerged as critical building blocks in the synthesis of potent inhibitors targeting the RAF-MEK-ERK and p38 Mitogen-Activated Protein Kinase (MAPK) pathways [1, 2].

This technical whitepaper provides an authoritative breakdown of the mechanistic rationale, synthetic methodology, and downstream applications of this intermediate. Designed for medicinal chemists and drug development professionals, this guide emphasizes the causality behind experimental protocols and structural design choices.

Mechanistic Rationale: The Benzo[d]isothiazol-3-amine Core

The efficacy of a kinase inhibitor is fundamentally dictated by its ability to mimic the adenine ring of ATP. The benzo[d]isothiazol-3-amine scaffold achieves this through precise stereoelectronic properties:

  • Hinge-Binding Motif: The primary amine at the 3-position and the nitrogen atom within the isothiazole ring act as a bidentate hydrogen-bond donor/acceptor pair. This configuration forms robust hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Met109 in p38α or Cys532 in B-RAF).

  • Conformational Rigidity: The fused bicyclic system restricts the conformational entropy of the molecule, reducing the energetic penalty upon binding to the target protein.

  • Vectorial Trajectory (The C7 Handle): Functionalizing the 7-position (adjacent to the methyl group) with a halogen (such as iodine) provides an orthogonal reactive handle. This allows for palladium-catalyzed cross-coupling reactions to extend the molecule into the hydrophobic pockets (e.g., the DFG-out allosteric pocket) of the kinase, achieving high selectivity and potency.

Target Signaling Pathways

Inhibitors derived from 6-methylbenzo[d]isothiazol-3-amine are predominantly utilized to interrupt two major cellular cascades:

  • The RAF-MEK-ERK Pathway: Hyperactivated in numerous cancers (e.g., melanomas via the BRAF V600E mutation), driving uncontrolled cellular proliferation [2].

  • The p38 MAPK Pathway: A central regulator of the inflammatory response, driving the production of cytokines like TNF-α and IL-1β in diseases such as rheumatoid arthritis [1].

Pathway cluster_RAF RAF-MEK-ERK Cascade (Proliferation) cluster_p38 p38 MAPK Cascade (Inflammation) Stimulus Extracellular Stimuli (Growth Factors / Cytokines) Receptor RTK / Cytokine Receptor Stimulus->Receptor RAS RAS (GTPase) Receptor->RAS MKK MKK3/6 Receptor->MKK RAF RAF Kinase (Target) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK p38 p38 Kinase (Target) MKK->p38 Inhibitor Benzo[d]isothiazol-3-amine Derived Inhibitors Inhibitor->RAF ATP-competitive inhibition Inhibitor->p38 ATP-competitive inhibition

Figure 1: Intervention points of benzo[d]isothiazol-3-amine derived inhibitors in MAPK signaling cascades.

Synthetic Methodology: A Self-Validating Protocol

The de novo synthesis of the critical intermediate, 7-iodo-6-methylbenzo[d]isothiazol-3-amine , requires a highly controlled cyclization reaction [1]. The protocol below is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure chemical integrity before proceeding to downstream cross-coupling.

Mechanistic Causality of the Cyclization

The reaction utilizes 2-fluoro-3-iodo-4-methylbenzonitrile as the starting material. The addition of elemental sulfur and ammonium hydroxide initiates the formation of a thioamide intermediate. The amphiphilic solvent, 2-methoxyethanol, is chosen specifically for its high boiling point (124 °C) and its ability to solubilize both the hydrophobic organic starting material and the aqueous ammonia. Upon heating, the sulfur species acts as a nucleophile, attacking the nitrile carbon. Subsequent intramolecular nucleophilic aromatic substitution ( SN​Ar ) displaces the highly electronegative ortho-fluorine atom, effectively closing the isothiazole ring.

Step-by-Step Protocol
  • Reagent Preparation: In a pressure-rated reaction vessel, combine 2-fluoro-3-iodo-4-methylbenzonitrile (1.0 eq, e.g., 130 mg, 0.50 mmol) and elemental sulfur ( S8​ ) (1.0 eq, 16 mg, 0.50 mmol).

  • Solvent & Base Addition: Suspend the mixture in 2-methoxyethanol (1.5 mL). Slowly add ammonium hydroxide (28-30% aqueous solution, 0.25 mL).

  • Thermal Cyclization: Seal the vessel and heat in an oil bath at 135 °C for 12 hours . Caution: The reaction generates pressure; ensure the vessel is appropriately rated.

  • IPC Checkpoint 1 (LC-MS): Sample the reaction mixture.

    • Validation: The reaction is deemed complete when LC-MS analysis shows the disappearance of the starting material and the emergence of a dominant peak at m/z 291.1 [M+H]+ , corresponding to the target mass of 7-iodo-6-methylbenzo[d]isothiazol-3-amine.

  • Workup & Purification: Remove volatile solvents under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 25-50% ethyl acetate in hexanes).

  • IPC Checkpoint 2 (NMR):

    • Validation: Confirm structure via 1H NMR (DMSO- d6​ ). Key diagnostic peaks include the singlet for the C6-methyl group (~2.4 ppm), the aromatic protons, and a broad singlet integrating for two protons corresponding to the primary amine ( NH2​ ).

Downstream Application: Suzuki-Miyaura Coupling

Once validated, the 7-iodo intermediate is subjected to palladium-catalyzed cross-coupling (e.g., using Pd(PPh3​)2​Cl2​ and Na2​CO3​ ) with complex boronic esters (such as N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine) to yield the final active kinase inhibitor [2].

Synthesis SM 2-Fluoro-3-iodo- 4-methylbenzonitrile Reagents S8, NH4OH 2-Methoxyethanol SM->Reagents Reaction Cyclization 135°C, 12h Reagents->Reaction IPC1 IPC: LC-MS [M+H]+ 291.1 Reaction->IPC1 Intermediate 7-Iodo-6-methylbenzo[d] isothiazol-3-amine IPC1->Intermediate Coupling Suzuki Coupling Pd Catalyst Intermediate->Coupling Final Target Kinase Inhibitor Coupling->Final

Figure 2: Synthetic workflow and validation logic for the preparation and utilization of the 7-iodo intermediate.

Quantitative Data & Structure-Activity Relationship (SAR)

The transformation of the raw intermediate into a fully elaborated drug candidate drastically alters its physicochemical profile. The table below summarizes the transition from the inactive building block to a highly potent, ATP-competitive inhibitor.

Table 1: Physicochemical Properties and Target Metrics

Property / Metric6-Methylbenzo[d]isothiazol-3-amine7-Iodo DerivativeTypical Final Inhibitor (e.g., RAF/p38)
CAS Number 613262-36-5909187-70-8Varies by final structure
Molecular Weight 164.23 g/mol 290.12 g/mol 400 - 550 g/mol
Key Reactive Site C7 (C-H bond)C7 (C-I bond)Fully substituted at C7
Target IC 50​ N/A (Inactive precursor)N/A (Inactive precursor)< 10 nM (Picomolar to low Nanomolar)
Primary Function Hinge-binding scaffoldCross-coupling precursorATP-competitive kinase inhibition

By utilizing the 7-iodo derivative, researchers can rapidly generate libraries of compounds, optimizing for pharmacokinetic parameters such as oral bioavailability, metabolic stability, and cell permeability, ultimately leading to highly efficacious in vivo profiles [1, 2].

References

  • Tasker, A., et al. "Phthalazine, aza- and diaza-phthalazine compounds and methods of use." U.S. Patent Application US20060199817A1, Amgen Inc., 7 Sep. 2006. Available at:[1]

  • De Morin, F. F., et al. "Nitrogen-containing bicyclic heteroaryl compounds for the treatment of raf protein kinase-mediated diseases." World Intellectual Property Organization Patent WO2007076092A2, Amgen Inc., 5 Jul. 2007. Available at:[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalyst Selection and Protocols for the Amination of 6-Methylbenzo[d]isothiazole

Executive Summary The benzo[d]isothiazole scaffold is a privileged heterocyclic motif frequently encountered in modern drug discovery, particularly in the development of atypical antipsychotics and antimicrobial agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[d]isothiazole scaffold is a privileged heterocyclic motif frequently encountered in modern drug discovery, particularly in the development of atypical antipsychotics and antimicrobial agents. The introduction of amine functionalities onto this core—specifically at the highly reactive 3-position or via direct C–H functionalization—is a critical synthetic transformation. This application note provides an in-depth guide to catalyst selection, mechanistic causality, and validated experimental protocols for the amination of 6-methylbenzo[d]isothiazole, designed specifically for medicinal chemists and process development scientists.

Mechanistic Rationale & Catalyst Selection

The amination of 6-methylbenzo[d]isothiazole presents unique kinetic and thermodynamic challenges. The benzoisothiazole core contains both sulfur and nitrogen heteroatoms that can act as competitive ligands. These heteroatoms readily coordinate to transition metal centers, leading to off-cycle resting states or irreversible catalyst poisoning. Furthermore, the electron-donating nature of the 6-methyl group marginally increases the electron density of the aromatic system, which can impede the oxidative addition step when a halogenated precursor (e.g., 3-bromo-6-methylbenzo[d]isothiazole) is utilized.

To overcome these kinetic barriers, the selection of the palladium precatalyst and the supporting ligand is paramount. Traditional catalysts like Pd(OAc)₂ with BINAP often fail due to the formation of stable, unreactive bis-ligated Pd(II) species. Instead, bulky, electron-rich dialkylbiaryl phosphines, such as RuPhos and tBuBrettPhos, are required. These ligands are explicitly designed to enforce a highly reactive mono-ligated Pd(0) active species, thereby accelerating both the oxidative addition into the C–X bond and the subsequent reductive elimination of the C–N bond .

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Complex Pd0->OxAdd 3-Halo-6-methyl- benzoisothiazole AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine + Base RedElim Reductive Elimination Product Formation AmineCoord->RedElim Base-HX RedElim->Pd0 Aminated Product

Figure 1: Catalytic cycle for the Pd-catalyzed amination of 6-methylbenzo[d]isothiazole.

Quantitative Data: Catalyst & Ligand Screening Matrix

To provide a self-validating framework for assay development, the following table summarizes the expected yields and mechanistic profiles when screening catalyst/ligand combinations for the Buchwald-Hartwig amination of 3-bromo-6-methylbenzo[d]isothiazole with morpholine (a representative secondary amine).

Precatalyst (mol %)Ligand (mol %)BaseSolventTemp / TimeYield (%)Mechanistic Observation
Pd₂(dba)₃ (2%)BINAP (4%)NaOtBuToluene100 °C / 24h< 20%Catalyst poisoning by heterocycle; dba impedes cycle.
Pd(OAc)₂ (2%)XPhos (4%)Cs₂CO₃1,4-Dioxane100 °C / 18h65%Moderate conversion; slow reductive elimination.
RuPhos Pd G3 (2%) RuPhos (2%) NaOtBu Toluene 85 °C / 12h 92% Rapid oxidative addition; active mono-ligated species.
tBuBrettPhos Pd G3 (2%)tBuBrettPhos (2%)LiHMDSTHF65 °C / 8h88%Excellent for primary amines; prevents β-hydride elimination.

Experimental Workflows

Workflow Step1 1. Reagent Preparation Dry solvents, glovebox setup Step2 2. Catalyst Ligation Pre-mix Pd source & Ligand Step1->Step2 Step3 3. Reaction Assembly Add substrate, amine, base Step2->Step3 Step4 4. Degassing Freeze-pump-thaw or Ar sparge Step3->Step4 Step5 5. Thermocycling 85-100 °C for 12-24 h Step4->Step5 Step6 6. Purification Filtration & Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for transition-metal catalyzed amination.

Detailed Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality Focus: This protocol utilizes a Pd G3 precatalyst to ensure the rapid, quantitative generation of the active monoligated Pd(0) species without the need for elevated temperatures or extended induction periods.

Step-by-step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with 3-bromo-6-methylbenzo[d]isothiazole (1.0 equiv, 0.5 mmol), RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol %), and RuPhos ligand (0.02 equiv, 2 mol %). Rationale: Pre-mixing the G3 precatalyst with additional ligand ensures a highly stable 1:1 Ligand:Palladium ratio upon activation, preventing the formation of inactive palladium black.

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol). Rationale: NaOtBu is a strong base that accelerates the deprotonation of the coordinated amine. If the substrate contains base-sensitive functional groups (e.g., esters or enolizable ketones), substitute with Cs₂CO₃ (2.0 equiv) and extend the reaction time to 18 hours.

  • Solvent & Amine: Add anhydrous, degassed toluene (2.5 mL, 0.2 M) followed by the amine nucleophile (1.2 equiv, 0.6 mmol). Rationale: Toluene is preferred for strong bases to minimize solvent deprotonation. Degassing is critical because Palladium(0) is highly susceptible to oxidation by atmospheric O₂, which forms inactive Pd(II) peroxo complexes.

  • Heating: Seal the flask, remove it from the glovebox, and stir at 85 °C for 12 hours. Monitor via LC-MS. The reaction is self-validating when the starting material mass [M+H]⁺ disappears and the product mass emerges.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium particulates and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the aminated 6-methylbenzo[d]isothiazole.

Protocol B: Direct Electrochemical C–H Amination (Metal-Free)

Causality Focus: Traditional C–H amination requires harsh oxidants and transition metals . To avoid metal contamination in late-stage drug development, modern protocols leverage anodic oxidation for direct C–H functionalization .

Step-by-step Methodology:

  • Cell Assembly: Equip an undivided electrochemical cell with a graphite felt (GF) anode and a platinum (Pt) plate cathode.

  • Reagent Loading: Add 6-methylbenzo[d]isothiazole (1.0 equiv, 0.5 mmol), the amine source (e.g., an aniline or sulfonamide, 2.0 equiv), and K₃PO₄ (2.0 equiv) as the supporting base.

  • Electrolyte: Dissolve the mixture in an aqueous/organic solvent blend (e.g., MeCN/H₂O 4:1) containing n-Bu₄NPF₆ (0.1 M) to ensure high ionic conductivity.

  • Electrolysis: Apply a constant current of 4 mA for 4-6 hours at room temperature until complete consumption of the starting material is observed via TLC. Rationale: Constant current (galvanostatic) conditions ensure a steady, predictable generation of the radical cation intermediate at the anode, preventing the over-oxidation that frequently occurs in constant-voltage setups.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via chromatography.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. URL:[Link]

  • Collet, F., Dodd, R. H., & Dauban, P. (2009). Catalytic C-H amination: recent progress and future directions. Chemical Communications, (34), 5061-5074. URL:[Link]

  • Li, Y.-N., Wang, B., Huang, Y.-K., Hu, J.-S., & Sun, J.-N. (2022). Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles. Frontiers in Chemistry, 10, 967501. URL:[Link]

Application

Application Note: Reagents and Protocols for the Cyclization of 6-Methylbenzo[d]isothiazol-3-amine

Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Scaffold Utility: The benzo[d]isothiazol-3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Scaffold Utility: The benzo[d]isothiazol-3-amine core is a highly privileged pharmacophore, serving as a critical building block in the synthesis of potent kinase inhibitors (e.g., Raf and IKur inhibitors) and allosteric modulators [3].

Introduction & Mechanistic Rationale

The synthesis of 6-methylbenzo[d]isothiazol-3-amine requires the precise construction of an isothiazole ring fused to a toluene derivative. Historically, this was achieved through the oxidative cyclization of 2,2'-dithiobis(benzonitriles) using transition metal catalysts [2]. However, modern process chemistry favors metal-free, one-pot or two-step methodologies to avoid heavy metal contamination in late-stage active pharmaceutical ingredients (APIs).

The Causality of Reagent Selection: Field-proven insights dictate that the most robust method for assembling this scaffold utilizes 2-fluoro-4-methylbenzonitrile as the starting material. The strong electron-withdrawing nature of the ortho-nitrile group highly activates the fluorine atom for Nucleophilic Aromatic Substitution ( SN​Ar ).

  • Sulfur Insertion: Sodium sulfide ( Na2​S ) is chosen over elemental sulfur ( S8​ ) because elemental sulfur requires harsh conditions (>135 °C) and prolonged reaction times, often leading to complex impurity profiles [1]. Na2​S operates efficiently at moderate temperatures.

  • Oxidative S-N Bond Formation: The cyclization relies on the synergistic combination of aqueous ammonia ( NH3​ ) and sodium hypochlorite ( NaOCl ). The causality here is elegant: NaOCl does not oxidize the sulfur directly; instead, it reacts in situ with excess ammonia to generate chloramine ( NH2​Cl ) . Chloramine acts as an electrophilic nitrogen source, attacking the nucleophilic thiolate to form a sulfenamide intermediate, which subsequently undergoes base-promoted intramolecular cyclization onto the nitrile carbon[1].

Mechanism cluster_0 In Situ Reagent Generation A NH3 (Ammonia) + NaOCl B NH2Cl (Chloramine) A->B Oxidation D Ar-S-NH2 (Sulfenamide Intermediate) B->D Electrophilic N transfer C Ar-SH (2-Mercapto-4-methylbenzonitrile) C->D Nucleophilic attack by S E Intramolecular Nucleophilic Attack (NH2 attacks Nitrile Carbon) D->E Base-promoted cyclization F 6-Methylbenzo[d]isothiazol-3-amine E->F Tautomerization

Mechanistic pathway of oxidative S-N bond formation and cyclization.

Reagent Selection & Quantitative Data Matrix

To ensure a self-validating system, stoichiometry must be strictly controlled. Excess ammonia is critical; a deficiency will lead to the over-oxidation of the thiol to a sulfonate or the formation of symmetric disulfides.

Table 1: Optimized Reagent Stoichiometry and Rationale
ReagentFunctionEquivalentsExperimental Rationale & Causality
2-Fluoro-4-methylbenzonitrile Starting Material1.0 eqActivated electrophile for SN​Ar .
Na2​S⋅9H2​O Sulfur Source1.5 - 2.0 eqExcess drives complete conversion and prevents the formation of thioethers.
NH3​ (28% aq) Nitrogen Source10.0 eqLarge excess prevents dimerization of chloramine and suppresses thiol over-oxidation.
NaOCl (10% aq) Oxidant1.1 - 1.2 eqStrictly controlled to 1.1-1.2 eq to prevent degradation of the final isothiazole ring.

Experimental Workflow & Protocols

The following protocol is designed as a self-validating system. In-process visual cues are provided to confirm the success of each transformation before proceeding.

Workflow Step1 2-Fluoro-4-methylbenzonitrile Reagent1 Na2S, DMF 80°C, 4h Step1->Reagent1 Step2 2-Mercapto-4-methylbenzonitrile Reagent1->Step2 Reagent2 NH3 (aq), NaOCl 0°C to RT, 2h Step2->Reagent2 Step3 6-Methylbenzo[d]isothiazol-3-amine Reagent2->Step3

Two-step synthetic workflow for 6-Methylbenzo[d]isothiazol-3-amine.

Step 1: Synthesis of 2-Mercapto-4-methylbenzonitrile
  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 2-fluoro-4-methylbenzonitrile (10.0 mmol, 1.35 g) and anhydrous DMF (15 mL).

  • Reagent Addition: Add sodium sulfide nonahydrate ( Na2​S⋅9H2​O , 15.0 mmol, 3.60 g) in one portion.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

    • Self-Validation Check: The reaction mixture will transition from a pale yellow solution to a deep amber/brown color, indicating the formation of the thiolate anion. Monitor by TLC (Hexanes/EtOAc 4:1); the starting material spot ( Rf​≈0.6 ) should completely disappear.

  • Workup: Cool the mixture to 0 °C and carefully acidify to pH 3 using 1M HCl. The intermediate 2-mercapto-4-methylbenzonitrile will precipitate as a pale yellow solid. Filter, wash with cold water, and dry under vacuum.

Step 2: Oxidative Cyclization to 6-Methylbenzo[d]isothiazol-3-amine
  • Preparation: Dissolve the isolated 2-mercapto-4-methylbenzonitrile (approx. 9.5 mmol) in THF (20 mL) in a round-bottom flask.

  • Ammonia Addition: Add 28% aqueous ammonia (95.0 mmol, approx. 6.5 mL). Stir vigorously and cool the biphasic mixture to 0 °C using an ice bath.

  • Oxidation (Critical Step): Add 10% aqueous sodium hypochlorite ( NaOCl , 10.5 mmol, approx. 7.8 mL) dropwise over 30 minutes via an addition funnel.

    • Causality Note: Strict temperature control (0 °C) during this step is mandatory. Chloramine is thermally unstable; allowing the temperature to spike will cause it to decompose into nitrogen gas and ammonium chloride, starving the reaction of the electrophile and resulting in unreacted starting material.

    • Self-Validation Check: Upon addition of NaOCl , the solution will briefly turn deep orange/red (formation of the sulfenamide intermediate) before precipitating a light-colored solid as the cyclization proceeds.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup & Purification: Extract the mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel chromatography (DCM/MeOH 95:5) to yield 6-methylbenzo[d]isothiazol-3-amine as an off-white solid.

Analytical Validation

To confirm the structural integrity of the synthesized 6-methylbenzo[d]isothiazol-3-amine, the following analytical signatures should be verified:

  • LC-MS: Ensure the presence of the [M+H]+ peak at m/z 165.1.

  • 1 H NMR (DMSO- d6​ ): Look for the characteristic broad singlet integrating to 2H around δ 6.5 - 7.0 ppm, corresponding to the primary amine ( NH2​ ) at the 3-position. The methyl group will appear as a sharp singlet integrating to 3H near δ 2.4 ppm.

References

  • Source: kuleuven.
  • Source: thieme-connect.
  • Source: google.com (Patent WO2007076092A2)
Method

Solvent selection for reactions involving 6-Methylbenzo[d]isothiazol-3-amine

Application Notes & Protocols Topic: Solvent Selection for Reactions Involving 6-Methylbenzo[d]isothiazol-3-amine Introduction: The Decisive Role of the Medium In the intricate landscape of synthetic organic chemistry, t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Solvent Selection for Reactions Involving 6-Methylbenzo[d]isothiazol-3-amine

Introduction: The Decisive Role of the Medium

In the intricate landscape of synthetic organic chemistry, the solvent is not merely a passive medium for dissolving reactants; it is an active participant that can profoundly influence reaction kinetics, equilibria, and even the nature of the products formed. This principle holds particularly true for reactions involving heterocyclic systems like 6-Methylbenzo[d]isothiazol-3-amine. The unique electronic architecture of this molecule—featuring a fused aromatic system, a nucleophilic amine, and heteroatoms with lone pairs—makes its reactivity exquisitely sensitive to the surrounding solvent environment.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for rational solvent selection in reactions utilizing 6-Methylbenzo[d]isothiazol-3-amine. Moving beyond simple solubility considerations, we will explore the mechanistic implications of solvent choice, offering both theoretical grounding and practical, field-tested protocols to optimize reaction outcomes. The methodologies described herein are designed to be self-validating, empowering the researcher to systematically and efficiently identify the ideal conditions for their specific chemical transformation.

Physicochemical Profile of 6-Methylbenzo[d]isothiazol-3-amine

A thorough understanding of the substrate's properties is the cornerstone of logical solvent selection. While extensive experimental data for the 6-methyl derivative is not widely published, we can extrapolate a reliable profile based on its parent structure, benzo[d]isothiazol-3-amine, and related analogs.[1][2][3] The addition of a methyl group at the 6-position is expected to slightly increase its lipophilicity.

Table 1: Predicted Physicochemical Properties of 6-Methylbenzo[d]isothiazol-3-amine

PropertyPredicted Value / CharacteristicRationale & Implication for Solvent Selection
Molecular Formula C₈H₈N₂S---
Molecular Weight 164.23 g/mol ---
Physical Form SolidMelting point must be considered. Reactions are likely to be conducted at elevated temperatures to ensure homogeneity.
Melting Point > 114 °CHigher than the parent compound (114 °C).[1] Requires a solvent with a suitable boiling point for reactions above this temperature.
Polarity Moderately PolarThe molecule has a polar amine group and a largely nonpolar bicyclic aromatic core. Solubility is expected in a range of polar solvents.
Hydrogen Bonding Donor (amine N-H) & Acceptor (N, S)Can interact strongly with protic solvents (e.g., alcohols, water), which may affect the nucleophilicity of the amine group.
Aqueous Solubility Low, but pH-dependentThe basic amine group can be protonated under acidic conditions, increasing solubility in aqueous acids.[4]
pKa (Conjugate Acid) ~3-4 (Estimated)The amine is a weak base. This is a critical factor for acid- or base-catalyzed reactions and for extractions during workup.

Theoretical Framework for Solvent Selection

The choice of solvent can steer a reaction down a specific mechanistic pathway, stabilize or destabilize key intermediates, and ultimately dictate the yield and purity of the desired product. The following pillars form the basis of a rational selection process.

Polarity and Dielectric Constant

Solvents are broadly classified based on their polarity:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. They are highly effective at solvating both cations and anions. For reactions involving 6-Methylbenzo[d]isothiazol-3-amine, protic solvents can stabilize charged intermediates or transition states. However, they can also deactivate the primary amine through hydrogen bonding, reducing its nucleophilicity. In some cases, protic solvents like alcohols can even participate in the reaction, leading to different products compared to aprotic media.[5]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents have large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but less effective at solvating anions. This property can significantly enhance the reactivity of anionic nucleophiles. For reactions where the amine of 6-Methylbenzo[d]isothiazol-3-amine acts as a nucleophile, polar aprotic solvents are often a superior choice as they do not suppress its reactivity through hydrogen bonding. DMF, for example, is a common solvent for copper-catalyzed syntheses of benzothiazoles.[6]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have low dielectric constants and are unable to stabilize charged species effectively. They are typically used for reactions that proceed through nonpolar transition states or when reactants are highly nonpolar. Dichloromethane (CH₂Cl₂), despite being relatively nonpolar, has been shown to favor the formation of imines and enamines in certain reactions involving aminobenzothiazoles, demonstrating that specific solvent-solute interactions can be complex.[5]

Boiling Point and Temperature Control

The solvent's boiling point dictates the maximum temperature a reaction can achieve at atmospheric pressure. High-boiling solvents like DMF (153 °C), DMSO (189 °C), or toluene (111 °C) are necessary for reactions requiring significant thermal energy to overcome activation barriers. Conversely, low-boiling solvents like THF (66 °C) or dichloromethane (40 °C) are suitable for reactions involving thermally sensitive reagents or products.

The Causality of Solvent Choice: A Mechanistic View

Consider a hypothetical SₙAr reaction where 6-Methylbenzo[d]isothiazol-3-amine acts as a nucleophile, attacking an electron-deficient aryl halide. The reaction proceeds through a charged, intermediate Meisenheimer complex.

G

Caption: Influence of Polar Aprotic Solvents on an SₙAr Reaction.

In this scenario, a polar aprotic solvent like DMF would be an excellent choice. It effectively solvates the counter-ion (e.g., K⁺ from a base like K₂CO₃) and stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction rate. A nonpolar solvent would fail to provide this stabilization, leading to a sluggish or non-existent reaction. A protic solvent might solvate the complex but would also hinder the initial nucleophilic attack by hydrogen-bonding to the amine.

Protocols for Solvent Screening and Optimization

A systematic, small-scale screening approach is the most efficient method to identify the optimal solvent for a novel reaction.

Workflow for Rational Solvent Selection

The following workflow provides a logical progression from initial hypothesis to final optimization.

G Define 1. Define Reaction (Reactants, Reagents, Temp) Hypothesize 2. Hypothesize Mechanism (Polar/Nonpolar TS? Charged Intermediates?) Define->Hypothesize Select 3. Select Diverse Solvents (Protic, Aprotic, Nonpolar) Hypothesize->Select Screen 4. Perform Small-Scale Screening Reactions Select->Screen Analyze 5. Analyze Outcomes (TLC, LC-MS, UPLC) Screen->Analyze Analyze->Select Re-evaluate if all fail Optimize 6. Optimize Lead Solvent(s) (Concentration, Temp, Co-solvents) Analyze->Optimize Scale 7. Scale-Up Reaction Optimize->Scale

Caption: Systematic Workflow for Experimental Solvent Selection.

Experimental Protocol: Initial Solvent Screening

This protocol outlines a parallel screening process for a representative reaction, such as a Palladium-catalyzed Buchwald-Hartwig amination.

Objective: To identify the most effective solvent for the coupling of 6-Methylbenzo[d]isothiazol-3-amine with an aryl bromide.

Materials:

  • 6-Methylbenzo[d]isothiazol-3-amine

  • Aryl Bromide (e.g., 4-bromoanisole)

  • Palladium Catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • An array of anhydrous solvents (see Table 2)

  • Reaction vials (e.g., 2 mL microwave vials with stir bars)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating block or oil bath

Table 2: Suggested Solvents for Initial Screening

Solvent ClassSolventBoiling Point (°C)Dielectric Constant (ε)Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)15336.7Excellent for dissolving polar organics; high boiling point.
Polar Aprotic 1,4-Dioxane1012.2Common for Pd-catalyzed cross-couplings. Lower polarity.
Polar Aprotic Acetonitrile (MeCN)8237.5Polar, coordinates less strongly to metals than DMF.
Nonpolar Aromatic Toluene1112.4Standard for many organometallic reactions; good for azeotropic water removal.
Polar Protic tert-Butanol (t-BuOH)8210.9Protic solvent sometimes used in cross-coupling with specific base/ligand systems.
Ethereal Tetrahydrofuran (THF)667.5Good general-purpose solvent, but lower boiling point limits reaction temperature.

Step-by-Step Procedure:

  • Preparation: In an inert atmosphere glovebox, add a stir bar to each of six labeled reaction vials.

  • Reagent Addition: To each vial, add:

    • 6-Methylbenzo[d]isothiazol-3-amine (e.g., 0.1 mmol, 1.0 equiv)

    • Aryl Bromide (e.g., 0.12 mmol, 1.2 equiv)

    • Base (Cs₂CO₃, e.g., 0.2 mmol, 2.0 equiv)

    • A pre-mixed stock solution of Catalyst/Ligand in toluene (e.g., delivering 2 mol% Pd₂(dba)₃ and 4 mol% Xantphos), then evaporate the toluene under a stream of nitrogen.

  • Solvent Addition: To each vial, add 1.0 mL of one of the anhydrous solvents listed in Table 2.

  • Reaction: Securely cap the vials, remove them from the glovebox, and place them in a pre-heated heating block (e.g., at 100 °C).

  • Monitoring: Allow the reactions to stir for a set period (e.g., 12-18 hours). Monitor the progress by taking a micro-aliquot from each vial, diluting it, and analyzing by TLC or LC-MS against a standard of the starting material.

  • Analysis & Interpretation: After the reaction period, cool the vials to room temperature. Prepare samples for LC-MS analysis to determine the conversion rate and the relative formation of product versus side products. The solvent that provides the highest conversion to the desired product with the fewest impurities is the lead candidate for optimization.

Conclusion

The selection of a solvent for reactions involving 6-Methylbenzo[d]isothiazol-3-amine is a multi-faceted decision that extends far beyond mere solubility. By understanding the physicochemical nature of the substrate and the mechanistic demands of the reaction, researchers can make informed, rational choices. The systematic screening protocol provided offers a robust, empirical method to validate these choices and uncover the optimal conditions for success. This fusion of theoretical insight and practical validation is essential for accelerating research and development, ensuring that the full synthetic potential of this valuable heterocyclic building block can be realized.

References

  • RSC Publishing. (2019). Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl)-4H-chromen-4-one. Available at: [Link]

  • Elsevier. (2020). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. Arabian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2020). (PDF) Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. Available at: [Link]

  • SpringerLink. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • MDPI. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]

  • Lirias. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. Available at: [Link]

  • PubChem. (n.d.). 6-Aminobenzothiazole. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Available at: [Link]

Sources

Application

Procedure for sulfonamide formation using 6-Methylbenzo[d]isothiazol-3-amine

Application Note: High-Yield Sulfonamide Formation from 6-Methylbenzo[d]isothiazol-3-amine Executive Summary & Mechanistic Rationale Benzo[d]isothiazol-3-amines are critical pharmacophores in modern drug discovery, frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Sulfonamide Formation from 6-Methylbenzo[d]isothiazol-3-amine

Executive Summary & Mechanistic Rationale

Benzo[d]isothiazol-3-amines are critical pharmacophores in modern drug discovery, frequently utilized in the development of antiviral agents (e.g., nsP2 cysteine protease inhibitors)[1] and atypical antipsychotics (e.g., Lurasidone derivatives)[2]. However, the functionalization of the exocyclic amine via sulfonylation presents a significant synthetic challenge.

The Chemical Challenge: 6-Methylbenzo[d]isothiazol-3-amine is a weakly nucleophilic heteroaromatic amine[3]. The electron-withdrawing nature of the fused isothiazole ring significantly reduces the electron density at the exocyclic nitrogen[4]. Standard sulfonylation conditions (e.g., triethylamine, dichloromethane, room temperature) often fail or result in poor conversions because sulfonyl chlorides are "hard" electrophiles that require a sufficient nucleophilic attack to overcome the high transition-state energy of the SN​2 -type displacement at the sulfur center[5].

The Solution: To achieve high-yielding sulfonamide formation, the reaction must be driven by either nucleophile activation or electrophile activation . We present two validated, self-contained workflows:

  • Protocol A (Strong Base-Mediated): Utilizes Lithium hexamethyldisilazide (LiHMDS) to quantitatively deprotonate the amine, generating a highly reactive N-anion that rapidly attacks the sulfonyl chloride[6][7][8].

  • Protocol B (Nucleophilic Catalysis): Employs 4-Dimethylaminopyridine (DMAP) and pyridine. DMAP attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, effectively bypassing the poor nucleophilicity of the starting amine[9][10].

G cluster_A Protocol A: Strong Base Method cluster_B Protocol B: Nucleophilic Catalysis A 6-Methylbenzo[d]isothiazol-3-amine (Weak Nucleophile) B1 LiHMDS / THF -78°C A->B1 Deprotonation B2 R-SO₂Cl + DMAP Pyridine / DCM A->B2 Base/Catalyst C1 N-Anion Intermediate (Highly Nucleophilic) B1->C1 D N-(6-Methylbenzo[d]isothiazol-3-yl)sulfonamide (Target Product) C1->D + R-SO₂Cl C2 Sulfonylpyridinium (Highly Electrophilic) B2->C2 C2->D Nucleophilic Attack

Figure 1: Mechanistic pathways for sulfonylation of weakly nucleophilic benzisothiazol-3-amines.

Experimental Methodologies

Protocol A: Strong Base-Mediated Sulfonylation (LiHMDS)

Best for highly deactivated amines or sterically hindered sulfonyl chlorides.

Causality & Validation: LiHMDS ( pKa​≈26 ) is strong enough to completely deprotonate the exocyclic amine but bulky enough to avoid acting as a competing nucleophile[6][8]. The reaction must be initiated at -78 °C to prevent the highly reactive N-anion from participating in undesired side reactions (e.g., ring-opening or dimerization)[7].

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with inert gas (Argon or N2​ ).

  • Dissolution: Charge the flask with 6-Methylbenzo[d]isothiazol-3-amine (1.0 equiv, typically 1.0 mmol) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M solution.

  • Deprotonation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise, add LiHMDS (1.0 M in THF, 1.3 equiv). Stir the mixture at -78 °C for 30 minutes. Visual Cue: A color shift (often to deep yellow/orange) indicates successful anion formation.

  • Electrophile Addition: Dissolve the desired sulfonyl chloride ( R−SO2​Cl , 1.2 equiv) in a minimal volume of anhydrous THF (approx. 1 mL) and add it dropwise to the reaction mixture.

  • Propagation: Allow the reaction to slowly warm to room temperature over 4–12 hours.

  • Self-Validation (LC-MS/TLC): Sample 10 µL of the mixture, quench in methanol, and analyze. The reaction is complete when the starting amine mass is consumed and the [M+H]+ peak corresponding to the sulfonamide is dominant.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

    • Expert Insight: Do NOT wash with strong aqueous bases (e.g., 1N NaOH). The resulting sulfonamide N-H is acidic ( pKa​≈9−10 ) and will erroneously partition into the aqueous phase, destroying your yield.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Nucleophilic Catalysis (DMAP/Pyridine)

Best for scalable synthesis avoiding cryogenic conditions.

Causality & Validation: DMAP acts as a nucleophilic catalyst, displacing the chloride to form an active sulfonylpyridinium species. Pyridine acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward[9][10].

Step-by-Step Procedure:

  • Preparation: Charge a dry flask with 6-Methylbenzo[d]isothiazol-3-amine (1.0 equiv) and dissolve in anhydrous Dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add anhydrous Pyridine (3.0 equiv) and DMAP (0.2 equiv). Cool the mixture to 0 °C in an ice bath.

  • Sulfonylation: Add the sulfonyl chloride (1.5 equiv) portion-wise.

  • Propagation: Remove the ice bath and stir at room temperature. If TLC indicates stalling after 6 hours, attach a reflux condenser and heat to 40 °C for an additional 12 hours.

  • Workup: Dilute the mixture with additional DCM. Wash the organic layer with 1N HCl ( 2×15 mL).

    • Expert Insight: The 1N HCl wash is a critical self-validating step; it protonates residual Pyridine and DMAP, forcing them into the aqueous waste and preventing co-elution during chromatography.

  • Neutralization: Wash with saturated aqueous NaHCO3​ (mild base, safe for sulfonamides) to remove residual acid, followed by brine.

  • Purification: Dry over MgSO4​ , filter, concentrate, and purify via silica gel chromatography.

Quantitative Data & Method Comparison

The following table synthesizes the expected performance metrics for both protocols based on empirical parameters for deactivated heterocyclic amines.

ParameterProtocol A (Strong Base)Protocol B (Nucleophilic Catalysis)
Primary Mechanism Amine Deprotonation (N-Anion)Electrophile Activation (Sulfonylpyridinium)
Ideal Substrate Profile Highly deactivated or sterically hindered aminesModerately deactivated amines; Standard sulfonyl chlorides
Typical Yield Range 75% – 90%60% – 80%
Reaction Time 4 – 12 hours12 – 24 hours
Temperature Profile -78 °C Room Temperature0 °C 40 °C
Scalability Low/Medium (Requires cryogenic handling)High (Mild conditions, easily adapted to flow chemistry)
Primary Impurity Risk Di-sulfonylation (if excess R−SO2​Cl is used)Unreacted starting material (if catalyst degrades)

References

  • [1] N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad-Spectrum Antialphaviral Activity | Journal of Medicinal Chemistry - ACS Publications. URL:

  • [3] A Comparative Guide to Sulfonylating Agents for Amine Reactions - Benchchem. URL:

  • [4] Chemoselective N-Benzenesulfonylation of Aliphatic Amines | Request PDF - ResearchGate. URL:

  • [9] 4‐Dimethylaminopyridine ( DMAP ) - ResearchGate. URL:

  • [6] Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5) - PMC. URL:

  • [7] US11492346B2 - Benzisoxazole sulfonamide derivatives - Google Patents. URL:

  • [5] Deok-Heon Kweon's research works | Gyeongsang National University and other places - ResearchGate. URL:

  • [10] Tosylates And Mesylates - Master Organic Chemistry. URL:

  • [8] Assembly line library synthesis in flow: A multistep and multivectorial approach - ChemRxiv. URL:

  • [2] US8981095B2 - Intermediate compounds and process for the preparation of lurasidone and salts thereof - Google Patents. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Methylbenzo[d]isothiazol-3-amine

Welcome to the Application Support Center. This guide is engineered for research scientists and process chemists optimizing the synthesis of 6-Methylbenzo[d]isothiazol-3-amine , a critical intermediate in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for research scientists and process chemists optimizing the synthesis of 6-Methylbenzo[d]isothiazol-3-amine , a critical intermediate in the development of various bioactive compounds and nsP2 protease inhibitors[1].

Synthesizing 3-amino-substituted benzo[d]isothiazoles presents unique chemoselectivity challenges. While classical methods rely on pre-functionalized sulfur-nitrogen building blocks, modern high-yield approaches utilize a one-pot nucleophilic aromatic substitution (S_N_Ar) followed by oxidative cyclization[2]. This guide deconstructs the mechanistic causality behind common failures and provides self-validating protocols to ensure reproducible, high-yield outcomes.

Mechanistic Overview & Synthetic Strategy

The most efficient route to 6-methylbenzo[d]isothiazol-3-amine utilizes 2-fluoro-4-methylbenzonitrile as the starting material[2]. The reaction proceeds via two distinct mechanistic phases:

  • Thiolation (S_N_Ar): Sodium sulfide ( Na2​S ) displaces the ortho-fluorine to generate a highly nucleophilic thiolate intermediate.

  • Oxidative Cyclization: The in situ generation of chloramine ( NH2​Cl ) from ammonia and sodium hypochlorite ( NaOCl ) facilitates N-S bond formation, yielding a sulfenamide. This intermediate undergoes rapid intramolecular cyclization with the adjacent nitrile group to form the target 3-amino heterocycle[2].

Mechanism A 2-Fluoro-4-methylbenzonitrile B Na2S / DMF (SNAr) A->B C 2-Mercapto-4-methylbenzonitrile (Thiolate Intermediate) B->C Nucleophilic substitution D NH3 + NaOCl (In situ Chloramine) C->D E Sulfenamide Intermediate D->E N-S bond formation F Intramolecular Cyclization E->F G 6-Methylbenzo[d]isothiazol-3-amine F->G Ring closure

Fig 1: Mechanistic pathway for 6-Methylbenzo[d]isothiazol-3-amine synthesis.

Troubleshooting Guides & FAQs

Q1: My overall yield is below 30%, and LC-MS shows a dominant peak with double the expected mass. What is causing this? Causality: You are observing the formation of a disulfide dimer (bis(2-cyano-5-methylphenyl) disulfide). Thiolate intermediates are highly susceptible to aerobic oxidation. If oxygen is present during the S_N_Ar step, the thiolate oxidizes to the disulfide before chloramine can trap it. Solution: The system must be strictly anaerobic during step 1. Degas your DMF solvent via sparging with N2​ or argon for at least 30 minutes prior to use. Maintain a positive inert gas pressure until the oxidative cyclization step begins.

Q2: The final product is contaminated with significant amounts of 6-methylbenzo[d]isothiazol-3(2H)-one. How do I prevent this over-oxidation? Causality: The formation of the isothiazolone derivative is a classic symptom of stoichiometric imbalance or thermal runaway during the addition of NaOCl . Excess hypochlorite oxidizes the sulfur atom beyond the sulfenamide stage, or hydrolyzes the amidine/nitrile intermediate[2]. Solution: Ensure strict stoichiometric control (maximum 1.05 to 1.10 equivalents of NaOCl ). Furthermore, the addition must be performed dropwise while maintaining the internal reaction temperature strictly between 0 °C and 5 °C . Higher temperatures accelerate competitive over-oxidation pathways.

Q3: I am detecting unreacted 2-fluoro-4-methylbenzonitrile even after 12 hours of heating in the first step. Why is the S_N_Ar incomplete? Causality: This is typically caused by the use of heavily hydrated sodium sulfide ( Na2​S⋅9H2​O ) combined with wet solvent. Water significantly reduces the nucleophilicity of the sulfide ion through strong hydrogen bonding and can cause competitive hydrolysis of the nitrile group. Solution: Use anhydrous Na2​S or carefully dehydrate your Na2​S hydrate under vacuum at 90 °C prior to use. Verify the water content of your DMF via Karl Fischer titration (must be < 0.05%).

Q4: Can I pre-mix the ammonia and sodium hypochlorite before adding them to the reaction vessel? Causality: No. This is a severe safety and yield hazard. Pre-mixing concentrated ammonia and hypochlorite generates pure chloramine gas and potentially explosive nitrogen trichloride ( NCl3​ ). Solution: Always add the aqueous ammonia to the thiolate solution first. Then, slowly add the NaOCl dropwise. This ensures the chloramine is generated in situ and is immediately consumed by the thiolate, preventing dangerous accumulation and maximizing the kinetic efficiency of the N-S bond formation.

Yield Optimization Data

The following table summarizes the quantitative impact of critical process parameters on the final isolated yield of 6-methylbenzo[d]isothiazol-3-amine.

ParameterOptimal ConditionDeviationPrimary ByproductYield Impact
Solvent Degassing 30 min N2​ spargeNo degassingDisulfide dimer- 35%
NaOCl Equivalents 1.05 eq1.50 eq (Excess)Isothiazol-3(2H)-one- 40%
Cyclization Temp 0 °C to 5 °C> 15 °CSulfoxides / Tar- 50%
Na2​S Hydration Anhydrous Na2​S⋅9H2​O Unreacted starting material- 25%

Validated Experimental Protocol

This protocol incorporates self-validating checkpoints to ensure each mechanistic stage is successful before proceeding. The methodology is adapted from optimized benzo[d]isothiazole syntheses[2][3].

Phase 1: Thiolation (S_N_Ar)

  • Preparation: Charge a flame-dried, 3-neck round-bottom flask with 2-fluoro-4-methylbenzonitrile (1.0 eq, 10.0 mmol) and anhydrous DMF (0.2 M, 50 mL).

  • Degassing: Sparge the solution with dry N2​ for 30 minutes.

  • Addition: Add anhydrous Na2​S (1.2 eq, 12.0 mmol) in one portion under a heavy stream of N2​ .

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours.

  • Self-Validation Checkpoint: Sample 50 μL , quench in water, extract with EtOAc, and analyze via LC-MS. Proceed only when the starting material peak is < 2% and the intermediate mass (m/z = 149 [M-H]-) is dominant.

Phase 2: Oxidative Cyclization 6. Cooling: Cool the reaction mixture to 0 °C using an ice/brine bath. 7. Ammonia Addition: Add aqueous NH3​ (25% w/w, 5.0 eq, 50.0 mmol) in one portion. Stir for 10 minutes. 8. Hypochlorite Addition: Load an addition funnel with aqueous NaOCl (10% w/w solution, 1.05 eq, 10.5 mmol). Add dropwise over 30 minutes, maintaining the internal temperature strictly 5 °C. 9. Reaction: Stir the mixture at 0 °C for 2 hours. 10. Self-Validation Checkpoint: Test the reaction mixture with starch-iodide paper. A faint blue color indicates a slight excess of oxidant, confirming complete conversion.

Phase 3: Workup and Purification 11. Quench: Quench the reaction by adding saturated aqueous Na2​S2​O3​ (10 mL) to destroy any unreacted chloramine/hypochlorite. 12. Extraction: Dilute with water (100 mL) and extract with EtOAc ( 3×50 mL). 13. Washing: Wash the combined organic layers with cold water ( 3×50 mL) to remove DMF, followed by brine (50 mL). 14. Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from toluene/heptane to afford 6-methylbenzo[d]isothiazol-3-amine as a crystalline solid.

Troubleshooting Workflow

Use the following diagnostic tree to rapidly identify and correct process deviations during scale-up.

Troubleshooting Start Issue: Low Final Yield (<40%) Q1 Is unreacted starting material present? Start->Q1 Yes1 Check Na2S quality & ensure DMF is anhydrous Q1->Yes1 Yes No1 Analyze byproducts via LC-MS Q1->No1 No Q2 Is Disulfide dimer present? No1->Q2 Yes2 Degas solvents thoroughly, maintain N2 atmosphere Q2->Yes2 Yes Q3 Is Isothiazolone present? Q2->Q3 No Yes3 Reduce NaOCl equivalents, maintain temp strictly < 5°C Q3->Yes3 Yes

Fig 2: Diagnostic decision tree for resolving low-yield outcomes in benzo[d]isothiazole synthesis.

References

  • Ivanova, Y. et al.
  • "Intermediate compounds and process for the preparation of lurasidone and salts thereof.
  • "N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad-Spectrum Antialphaviral Activity." PMC, NIH.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Benzoisothiazole Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of benzo[d]isothiazoles. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of benzo[d]isothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for minimizing side reactions during the critical ring-closure step. The formation of the benzoisothiazole core, while synthetically valuable, is often plagued by competing reaction pathways that can drastically reduce yields and complicate purification.

This document moves beyond simple protocols to explain the causal mechanisms behind common side reactions, empowering you to make informed decisions to optimize your synthetic strategy.

Troubleshooting Guides & FAQs

This section directly addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Formation of Dark, Insoluble Polymeric Materials

Question: My reaction mixture is turning dark, and I'm isolating a tar-like, insoluble material instead of my target benzoisothiazole. What is the primary cause, and how can I prevent it?

Answer: This is a frequent issue, particularly in syntheses starting from 2-aminothiophenol or related derivatives. The formation of dark, polymeric materials almost always points to the oxidative degradation of your starting material.[1]

Causality and Mechanism: 2-Aminothiophenol is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. It readily dimerizes to form 2,2'-disulfanediyldianiline, which can then undergo further oxidation and polymerization to create complex, high-molecular-weight, insoluble byproducts.[1] Harsh reaction conditions, such as high temperatures or the use of overly aggressive oxidizing agents, can accelerate this degradation pathway.

Troubleshooting & Optimization:

  • Starting Material Purity: Use freshly purified 2-aminothiophenol. If the material has been stored for a long time, consider purification by distillation or recrystallization immediately before use to remove oxidized impurities.[1]

  • Inert Atmosphere: The most critical control parameter is the exclusion of oxygen. Conduct the entire reaction, including reagent transfers, under a strictly inert atmosphere (e.g., high-purity nitrogen or argon).[1]

  • Temperature Control: Avoid unnecessarily high temperatures. Many cyclization reactions can proceed efficiently at room temperature or with gentle heating. A stepwise heating profile can also help minimize byproduct formation.[1]

  • Choice of Oxidant: If your synthesis requires an oxidative cyclization step, select the mildest oxidant that is effective. In some modern, "green" protocols, air or molecular oxygen is used in a controlled manner, but this requires careful optimization.[1][2] For other transformations, reagents like iodine or Dess-Martin periodinane can offer more controlled oxidation.[3][4]

Issue 2: Presence of High-Molecular-Weight Byproducts (Dimerization)

Question: My mass spectrometry analysis shows a significant peak at roughly double the mass of my expected product, suggesting dimerization. How can I favor the intramolecular cyclization?

Answer: Dimerization is a classic example of a competing intermolecular reaction pathway winning out over the desired intramolecular ring closure. This occurs when one molecule's reactive "head" reacts with another molecule's reactive "tail" before it has a chance to cyclize with its own.

Causality and Mechanism: In the synthesis of brassilexin, for instance, dimerization was observed to occur via nucleophilic attack from the indole tautomer of one molecule onto an unsaturated thioamide intermediate of another.[5] This highlights that the concentration of reactive intermediates is a key factor.

Troubleshooting & Optimization:

  • High-Dilution Conditions: The principle of high dilution is the most effective strategy to favor intramolecular reactions. By significantly increasing the solvent volume, you decrease the probability of two reactive molecules encountering each other, thereby giving each molecule a greater opportunity to cyclize internally. A starting concentration in the range of 0.01–0.05 M is a good place to begin optimization.

  • Slow Reagent Addition: If the reaction involves adding a key reagent that initiates the cyclization, add it slowly over a period of several hours using a syringe pump. This keeps the instantaneous concentration of the reactive intermediate low, further suppressing the intermolecular pathway.

  • Stoichiometry Control: As observed in some syntheses, the precise stoichiometry of reagents like phosphoryl chloride can be critical.[5] Carefully titrate your reagents and avoid using a large excess of any coupling or activating agent that might promote intermolecular reactions.

Issue 3: Unwanted Ring-Opening of the Benzoisothiazole Core

Question: I have evidence that my desired benzoisothiazole product is forming, but it seems to be unstable under the reaction or workup conditions, leading to ring-opened byproducts. How can I preserve the heterocyclic ring?

Answer: The isothiazolone ring, particularly in derivatives like saccharin, can be susceptible to nucleophilic attack and subsequent cleavage, especially under harsh basic or acidic conditions.

Causality and Mechanism: Strong nucleophiles can attack the electrophilic carbonyl carbon or the sulfur atom, initiating a ring-opening cascade. This is a known issue in the chemistry of saccharin and related benzisothiazolones.[6] Similarly, certain oxidative conditions can lead to oxidative ring-opening, yielding acylamidobenzene sulfonate esters instead of the desired N-oxide.[7]

Troubleshooting & Optimization:

  • Control pH: If using a base, opt for a milder, non-nucleophilic organic base (e.g., DBU, DIPEA) over strong nucleophilic bases like NaOH or KOH, especially at elevated temperatures. During workup, neutralize the reaction mixture carefully, avoiding extremes of pH.

  • Protecting Groups: In multi-step syntheses involving modifications to the benzene ring, the use of a protecting group on the saccharin nitrogen (e.g., N-t-butyl) can prevent side reactions by shielding the lactam functionality.[6]

  • Temperature and Reaction Time: Minimize reaction time and temperature. Once TLC or LC-MS indicates the formation of the product is complete, quench the reaction and proceed immediately to workup to prevent product degradation.

  • Avoid Harsh Oxidants: If performing reactions on the pre-formed ring, be aware that some oxidants like magnesium monoperoxyphthalate (MMPP) can promote ring cleavage.[7]

Visualizing Reaction Fates

The following diagram illustrates the critical choice a precursor molecule faces between the desired intramolecular cyclization and common side reaction pathways.

cluster_start cluster_pathways cluster_products Start Precursor (e.g., 2-thio-benzamide) Intermediate Reactive Intermediate Start->Intermediate Activation Polymer Polymerization / Degradation Start->Polymer Oxidative Degradation (Presence of O2, High Temp) Product Desired Product (Benzoisothiazole) Intermediate->Product Intramolecular Cyclization (Favored by High Dilution) Dimer Dimerization Byproduct Intermediate->Dimer Intermolecular Reaction (Favored by High Conc.)

Caption: Competing pathways in benzoisothiazole synthesis.

Key Experimental Protocol: Oxidative Cyclization of 2-Mercaptobenzamide

This protocol describes a general method for the synthesis of a benzo[d]isothiazol-3(2H)-one from a 2-mercaptobenzamide precursor using a mild oxidant. This method is often cleaner than those starting with highly sensitive 2-aminothiophenols.

Materials:

  • N-substituted-2-mercaptobenzamide (1.0 equiv)

  • Iodine (I₂) (1.1 equiv)

  • Dichloromethane (DCM), sufficient to make a 0.05 M solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-substituted-2-mercaptobenzamide (1.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Dissolution: Add anhydrous DCM via cannula or syringe to achieve a concentration of approximately 0.05 M. Stir the mixture at room temperature until all the solid has dissolved.

  • Oxidant Addition: In a separate flask, dissolve iodine (1.1 equiv) in a minimal amount of DCM. Add this iodine solution dropwise to the stirring solution of the benzamide over 30-60 minutes at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir vigorously until the dark color of the iodine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield the pure benzo[d]isothiazol-3(2H)-one.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues encountered during synthesis.

Start Problem Observed During Benzoisothiazole Synthesis? Tar Dark Tar / Polymer Start->Tar Yes Dimer Dimer Detected (2x MW) Start->Dimer Yes RingOpen Ring-Opened Product Start->RingOpen Yes LowYield Low Yield / No Reaction Start->LowYield Yes Cause_Tar Cause: Oxidation of Starting Material Tar->Cause_Tar Cause_Dimer Cause: Intermolecular reaction > Intramolecular Dimer->Cause_Dimer Cause_RingOpen Cause: Product Instability (Nucleophiles, pH) RingOpen->Cause_RingOpen Cause_LowYield Cause: Ineffective Reagents / Conditions LowYield->Cause_LowYield Sol_Tar Solution: 1. Use Fresh Starting Material 2. Maintain Inert Atmosphere (N₂/Ar) 3. Control Temperature Cause_Tar->Sol_Tar Sol_Dimer Solution: 1. Use High Dilution 2. Slow Reagent Addition 3. Check Stoichiometry Cause_Dimer->Sol_Dimer Sol_RingOpen Solution: 1. Use Mild, Non-Nucleophilic Base 2. Ensure Neutral Workup 3. Minimize Reaction Time/Temp Cause_RingOpen->Sol_RingOpen Sol_LowYield Solution: 1. Verify Reagent Activity 2. Screen Solvents/Catalysts 3. Increase Temperature Incrementally Cause_LowYield->Sol_LowYield

Caption: Troubleshooting workflow for benzoisothiazole synthesis.

Data Summary: Impact of Reaction Conditions

The choice of reaction parameters can dramatically influence the outcome. The following table summarizes general trends observed in the literature for controlling common side reactions.

ParameterConditionImpact on Desired ProductImpact on Side Reactions (Dimer/Polymer)Rationale
Concentration High Dilution (<0.1 M)Increases Yield Decreases Favors intramolecular cyclization over intermolecular reactions.
High Concentration (>0.5 M)Decreases YieldIncreases Increases probability of intermolecular collisions.
Atmosphere Inert (N₂ or Ar)Increases Yield Significantly Decreases Prevents oxidative degradation of sensitive starting materials like thiophenols.[1]
Air / O₂VariableIncreases Can serve as an oxidant but often leads to uncontrolled polymerization if not carefully optimized.[1][2]
Temperature Low to ModerateGenerally Favorable Decreases Minimizes thermal decomposition and many undesired side reaction pathways.[5]
HighCan increase rate, but often Decreases Yield Increases Accelerates degradation and can favor alternative reaction pathways.[1]
Base Non-nucleophilic (e.g., DBU)Generally Favorable NeutralPromotes deprotonation without attacking the substrate or product.
Strong Nucleophile (e.g., NaOH)Can Decrease YieldNeutralRisks causing saponification or ring-opening of the product.[6]

References

  • The Synthesis of Benzisothiazole and Benzothiazole N
  • Benzothiazole synthesis. Organic Chemistry Portal.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide.
  • Synthesis of benzo[d]isothiazoles: an upd
  • How to avoid byproduct formation in benzothiazole synthesis. BenchChem.
  • Oxidative ring-opening of benzothiazole deriv
  • optimizing reaction conditions for the synthesis of saccharin deriv

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in 6-Methylbenzo[d]isothiazol-3-amine Reactions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Working with 6-Methylbenzo[d]isothiazol-3-amine (CAS: 613262-36-5) in transition-metal-catalyzed cross-couplings presents a notorio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Working with 6-Methylbenzo[d]isothiazol-3-amine (CAS: 613262-36-5) in transition-metal-catalyzed cross-couplings presents a notorious challenge: rapid and irreversible catalyst poisoning. This guide provides field-proven, mechanistically grounded solutions to salvage stalled reactions, optimize yields, and prevent catalyst degradation.

Mechanistic Causality: Why Does Poisoning Occur?

6-Methylbenzo[d]isothiazol-3-amine features a highly nucleophilic primary exocyclic amine adjacent to an endocyclic nitrogen and sulfur atom. In transition-metal catalysis, particularly palladium-catalyzed cross-couplings, organic functional groups containing sulfur and nitrogen act as potent Lewis bases that strongly adsorb to metal surfaces[1].

When this molecule enters the catalytic cycle, it can act as a bidentate or tridentate chelator. Instead of undergoing standard reductive elimination, the heterocycle chelates the Pd(II) intermediate, forcibly displacing the stabilizing phosphine ligands. Once these ligands are stripped, the catalytic cycle is aborted. The unprotected palladium atoms then rapidly aggregate into catalytically inactive palladium black[2]. Furthermore, sulfur compounds can form highly stable, irreversible chemical bonds with the active sites of the catalyst, leading to permanent deactivation at lower temperatures[3].

To overcome this, the steric environment of the metal center must be tightly controlled using bulky, electron-rich biaryl phosphine ligands that physically block multidentate chelation and resist displacement[4].

Visualizing the Poisoning Pathway

The diagram below illustrates the divergence between the productive cross-coupling pathway and the off-cycle resting states caused by substrate chelation.

G Pd0 Pd(0)Ln Active Catalyst OxAdd Pd(II) Aryl Halide Complex Pd0->OxAdd Aryl Halide Poison Catalyst Poisoning (Stable Pd-S/N Chelate) Pd0->Poison Heterocycle Chelation Coord 6-Methylbenzo[d]isothiazol-3-amine Coordination OxAdd->Coord Base Prod Reductive Elimination & Product Release Coord->Prod C-N Coupling Coord->Poison Ligand Displacement Prod->Pd0 PdBlack Palladium Black (Irreversible Aggregation) Poison->PdBlack Degradation

Catalytic cycle highlighting productive pathways vs. off-cycle sulfur/nitrogen chelation poisoning.

Quantitative Data: Ligand & Precatalyst Screening

The choice of ligand and precatalyst is the single most critical variable in preventing poisoning. The table below summarizes the causality behind various ligand performances during the Buchwald-Hartwig amination of 6-Methylbenzo[d]isothiazol-3-amine with a standard aryl bromide.

LigandPrecatalystBaseYield (%)Mechanistic Observation & Causality
PPh₃ Pd(OAc)₂NaOtBu< 5%Failure: Rapid formation of Pd black. Small cone angle allows complete ligand displacement by the S/N heterocycle.
BINAP Pd₂(dba)₃Cs₂CO₃12%Stalled: Bidentate nature provides some stability, but the reaction stalls as a stable Pd-heterocycle resting state is eventually formed.
Xantphos Pd₂(dba)₃Cs₂CO₃68%Moderate: Wide bite angle resists displacement and forces reductive elimination, but requires high heat (100°C), risking S-N bond cleavage[5].
tBuBrettPhos Pd G3Cs₂CO₃94% Optimal: Extreme steric bulk of the biaryl monophosphine prevents multidentate chelation. G3 precatalyst allows activation at 40°C.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

This protocol utilizes a highly active Pd G3 precatalyst to ensure the reaction proceeds at mild temperatures, protecting the fragile S-N bond of the benzisothiazole core while outcompeting catalyst poisoning.

Materials Required:

  • 6-Methylbenzo[d]isothiazol-3-amine (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • tBuBrettPhos Pd G3 precatalyst (5 mol%)

  • tBuBrettPhos ligand (5 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv, finely milled and strictly anhydrous)

  • Anhydrous 1,4-Dioxane (degassed via freeze-pump-thaw)

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with 6-Methylbenzo[d]isothiazol-3-amine, the aryl bromide, tBuBrettPhos Pd G3, tBuBrettPhos, and Cs₂CO₃.

    • Causality: Oxygen accelerates the oxidation of the active Pd(0) species to Pd(II), which is highly susceptible to irreversible sulfur coordination.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration. Seal the tube with a Teflon screw cap.

  • Initiation & Validation Checkpoint 1: Move the tube to a fume hood and place it in a pre-heated oil bath at 40°C.

    • Self-Validation: Within 5–10 minutes, the solution should transition from yellow to a deep, homogeneous red/orange. This confirms the successful generation of the active L₁Pd(0) species.

    • Failure State: If the solution turns opaque black and a precipitate forms immediately, the system was contaminated with oxygen/moisture, or the ligand loading was insufficient to prevent heterocycle chelation. Abort and restart.

  • Reaction Progression: Stir vigorously at 40°C–60°C for 12 hours.

    • Causality: Keeping the temperature below 80°C prevents the thermal degradation of the benzisothiazole S-N bond, which is sensitive to basic conditions at high heat.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic base and spent catalyst. Concentrate under reduced pressure and purify via flash chromatography.

Troubleshooting Matrix & FAQs

Q: My reaction stalls at 15% conversion and the mixture turns black. What is happening?

A: You are witnessing irreversible catalyst poisoning. The sulfur and nitrogen atoms in 6-Methylbenzo[d]isothiazol-3-amine have displaced your phosphine ligands, causing the unprotected palladium to aggregate into insoluble palladium black[1]. Solution: Switch to a more sterically demanding ligand like tBuBrettPhos or RuPhos. Ensure your solvent is rigorously degassed, as trace oxygen accelerates this degradation pathway.

Q: Can I use strong bases like NaOtBu or LiHMDS to speed up the reaction?

A: It is highly discouraged. While strong bases accelerate the amine deprotonation step, the 1,2-benzisothiazole core contains a relatively labile S-N bond. Strong nucleophiles and bases at elevated temperatures will cleave this ring, leading to complex mixtures of degradation products. Stick to milder inorganic bases like Cs₂CO₃ or K₃PO₄.

Q: I have screened multiple ligands, but the catalyst still poisons. Is there a substrate-level solution?

A: Yes. You can employ a protecting group strategy to artificially reduce the denticity of the substrate. By converting the primary amine to a Boc-protected or acetylated secondary amine prior to the cross-coupling, you significantly reduce its nucleophilicity and its ability to form stable 5-membered metallacycles with the adjacent ring heteroatoms. Once the cross-coupling is complete, the protecting group can be removed.

Q: Why do you recommend Pd G3/G4 precatalysts over standard Pd₂(dba)₃?

A: Pd₂(dba)₃ requires elevated temperatures to fully dissociate the strongly coordinating dibenzylideneacetone (dba) ligands. At those higher temperatures, the benzisothiazole ring is prone to decomposition. G3 and G4 precatalysts rapidly generate the active monoligated Pd(0) species at room temperature, allowing the cross-coupling to proceed under exceptionally mild conditions.

References

  • Catalyst poisoning - Wikipedia Source: Wikipedia URL:[Link]

  • A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling Source: Organic Chemistry Portal URL:[Link]

  • Poisoning and deactivation of palladium catalysts Source: SciSpace / Journal of Molecular Catalysis A: Chemical URL:[Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: ACS Publications / Organic Letters URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 6-Methyl-2-cyanobenzenesulfonyl Chloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low conversion rates, stalled reactions, or unexpected byproducts when synthesizing or utili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low conversion rates, stalled reactions, or unexpected byproducts when synthesizing or utilizing 6-methyl-2-cyanobenzenesulfonyl chloride .

Core Mechanistic Analysis: The "Why" Behind Low Conversion

Working with 6-methyl-2-cyanobenzenesulfonyl chloride presents a "perfect storm" of synthetic challenges. As a Senior Application Scientist, it is critical to understand that your low yields are rarely due to poor technique, but rather the inherent stereoelectronic properties of the molecule:

  • Severe Steric Hindrance: The electrophilic sulfonyl sulfur is flanked by an ortho-methyl group (position 6) and an ortho-cyano group (position 2). This 2,6-disubstitution creates a massive steric shield that physically blocks the trajectory of incoming nucleophiles (such as amines) during the nucleophilic acyl substitution process[1].

  • Electronic Instability: The strongly electron-withdrawing cyano group increases the electrophilicity of the sulfur atom. While this should theoretically accelerate amine attack, it practically makes the compound hyper-sensitive to trace moisture, leading to rapid background hydrolysis into an unreactive sulfonic acid before the amine can react.

  • Intramolecular Cyclization: If a primary amine successfully attacks, the resulting sulfonamide possesses an acidic N-H proton. Under basic conditions, this nitrogen can act as a nucleophile, attacking the adjacent highly electrophilic cyano carbon to form a 3-amino-1,2-benzisothiazole 1,1-dioxide derivative (a saccharin-like cyclization)[2].

Reaction Workflow & Failure Nodes

G A 2-Amino-3-methylbenzonitrile (Starting Material) B Diazonium Intermediate (Prone to Degradation) A->B NaNO2, HCl, 0°C C 6-Methyl-2-cyanobenzenesulfonyl chloride (Highly Hindered Electrophile) B->C DABSO, CuCl2 (Sandmeyer) D Target Sulfonamide (Desired Product) C->D Amine, Base (Slow/Low Yield) E Sulfonic Acid (Hydrolysis Byproduct) C->E H2O (Moisture) G N-Sulfonylpyridinium Salt (DMAP Intermediate) C->G DMAP (Catalyst) F Benzisothiazole Derivative (Cyclization Byproduct) D->F Strong Base / Heat (Intramolecular Attack) G->D Amine (Fast/High Yield)

Reaction workflow and failure nodes for 6-methyl-2-cyanobenzenesulfonyl chloride synthesis and use.

Troubleshooting Guide & FAQs

Section A: Synthesis of the Sulfonyl Chloride

Q: I am trying to synthesize 6-methyl-2-cyanobenzenesulfonyl chloride via the Sandmeyer reaction from 2-amino-3-methylbenzonitrile, but my yields are below 20%. What is going wrong? A: Traditional Sandmeyer chlorosulfonylations using gaseous SO₂ in acetic acid often fail with highly substituted anilines. The root cause is poor SO₂ solubility combined with the premature degradation of the sterically hindered diazonium salt into a phenol byproduct.

  • The Fix: Switch to DABSO (DABCO-bis(sulfur dioxide)) as a bench-stable solid SO₂ surrogate. DABSO provides a high local concentration of SO₂. When combined with a CuCl₂ catalyst under mild aqueous HCl conditions, this prevents the accumulation of the highly energetic diazonium species and drastically improves the yield of the sulfonyl chloride[3].

Section B: Downstream Sulfonylation (Amide Formation)

Q: When reacting 6-methyl-2-cyanobenzenesulfonyl chloride with a secondary amine, I recover 80% unreacted sulfonyl chloride and 20% sulfonic acid. Why isn't the amide forming? A: The ortho-methyl and ortho-cyano groups create a steric wall. Standard bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) only act as acid scavengers; they do not actively pull the sulfonyl chloride into the reaction. Meanwhile, trace moisture in your solvent is slowly hydrolyzing the starting material[1].

  • The Fix: Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP is small and highly nucleophilic. It attacks the hindered sulfonyl chloride to form an N-sulfonylpyridinium salt. This intermediate exhibits charge delocalization, creating a compact ion pair that is significantly less sterically shielded, allowing the secondary amine to attack efficiently[4].

Q: I successfully coupled a primary amine, but LC-MS shows a mass corresponding to [M - H₂O] or [M - HCl] with a different retention time. What is this byproduct? A: You have triggered an intramolecular cyclization. The sulfonamide formed from a primary amine has an acidic N-H. If your reaction runs at a high temperature or uses a strong base, this nitrogen deprotonates and attacks the electrophilic ortho-cyano group, forming a cyclic benzisothiazole derivative[2].

  • The Fix: Keep the reaction strictly at room temperature (or 0 °C to RT). Use a weaker base (like pyridine) instead of stronger bases like NaH or excess TEA, and limit the reaction time[2].

Quantitative Data: Reaction Conditions vs. Conversion

Reaction ConditionBase / CatalystSolventTempMain ProductConversion Rate
Standard AmidationTEA (2.0 eq)DCMRTUnreacted / Hydrolyzed< 15%
Heated AmidationTEA (2.0 eq)DMF60 °CCyclized Byproduct85% (Wrong Product)
Optimized Amidation Pyridine (2.5 eq) + DMAP (10 mol%) Anhydrous DCM RT Target Sulfonamide > 90%
Sandmeyer (Traditional)SO₂ (gas) / CuCl₂AcOH0 °CTarget Sulfonyl Chloride25%
Sandmeyer (DABSO) DABSO (0.6 eq) / CuCl₂ MeCN / H₂O 75 °C Target Sulfonyl Chloride 80 - 85%

Standardized Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-2-cyanobenzenesulfonyl Chloride via DABSO

Self-validating mechanism: The use of DABSO ensures a controlled, high-concentration release of SO₂, preventing the diazonium intermediate from decomposing into the phenol byproduct before chlorosulfonylation can occur.

  • Diazotization: Suspend 2-amino-3-methylbenzonitrile (1.0 equiv) in MeCN (0.5 M). Add 32% aqueous HCl (2.0 equiv). Cool the mixture to 0 °C.

  • Add tert-butyl nitrite (1.2 equiv) dropwise. Stir for 30 minutes at 0 °C until the diazonium salt is fully formed (verify the disappearance of starting material via TLC).

  • Chlorosulfonylation: To the cold mixture, add DABSO (0.6 equiv) and CuCl₂ (0.1 equiv) in one portion[3].

  • Heat the reaction mixture to 75 °C for 2 hours. The controlled heating facilitates the radical transfer of SO₂[3].

  • Workup: Cool to room temperature. Dilute with cyclopentyl methyl ether (CPME) and quench with aqueous sulfamic acid to destroy excess nitrite[5].

  • Wash the organic phase with water, dry over Na₂SO₄, and concentrate in vacuo. Purify via short-path Kugelrohr distillation or a fast silica plug to yield the sulfonyl chloride as an orange oil/solid[5].

Protocol 2: DMAP-Catalyzed Sulfonylation of Hindered Amines

Self-validating mechanism: The catalytic cycle of DMAP constantly regenerates the highly reactive, less sterically hindered N-sulfonylpyridinium species, outcompeting the background hydrolysis rate of the sulfonyl chloride.

  • Preparation: Flame-dry a round-bottom flask under argon. Add the target amine (1.0 equiv), DMAP (0.1 equiv), and anhydrous Pyridine (2.5 equiv) in anhydrous DCM (0.2 M)[4].

  • Activation: Dissolve 6-methyl-2-cyanobenzenesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.

  • Addition: Add the sulfonyl chloride solution dropwise to the amine mixture at 0 °C over 10 minutes. (Dropping the electrophile into the nucleophile/DMAP mixture prevents local concentration spikes that lead to double-sulfonylation).

  • Reaction: Remove the ice bath and stir at room temperature for 2–12 hours. Monitor strictly by LC-MS to prevent over-reaction/cyclization[1].

  • Workup: Dilute with DCM, wash with 1M aqueous HCl (to remove DMAP and Pyridine), followed by brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

References

  • Title: Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis process optimization and field trials of insecticide candidate NKY-312 Source: Scientific Reports (PubMed Central / NIH) URL: [Link]

  • Title: The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout Source: RSC Medicinal Chemistry (The Royal Society of Chemistry) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of 6-Methylbenzo[d]isothiazol-3-amine

Welcome to the Technical Support Center for heterocyclic synthesis and purification. This guide is specifically engineered for researchers, application scientists, and drug development professionals struggling with the i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis and purification. This guide is specifically engineered for researchers, application scientists, and drug development professionals struggling with the isolation of 6-Methylbenzo[d]isothiazol-3-amine from its regioisomeric impurities.

Unlike standard impurities, regioisomers share identical molecular weights and nearly identical functional group profiles, making their separation a notorious bottleneck in medicinal chemistry workflows. This guide provides field-proven, self-validating protocols to resolve these issues.

Root Cause Analysis: The Origin of Regioisomers

Before attempting purification, it is critical to understand why the impurity exists. The synthesis of benzo[d]isothiazol-3-amines frequently relies on the nucleophilic aromatic substitution of substituted 2-fluorobenzonitriles with sodium sulfide, followed by oxidative cyclization with ammonia [1].

If the starting material is derived from the electrophilic cyanation or halogenation of 3-methylaniline or meta-xylene, the reaction inherently produces a mixture of ortho/para products. Consequently, the precursor is often a mixture of 2-fluoro-4-methylbenzonitrile and 2-fluoro-6-methylbenzonitrile . Upon cyclization, these propagate directly into the target 6-methylbenzo[d]isothiazol-3-amine and its primary regioisomeric impurity, 4-methylbenzo[d]isothiazol-3-amine (and occasionally the 5-methyl isomer).

Because the 4-methyl group exerts significant steric hindrance on the adjacent 3-amino group, we can exploit subtle differences in basicity, crystal packing, and hydrophobic shielding to achieve separation.

Diagnostic & Purification Workflow

Use the decision matrix below to select the optimal purification strategy based on your current scale and impurity profile.

G Start Crude 6-Me-BIT-NH2 (Contains 4-Me & 5-Me Isomers) Assess Assess Impurity Level (via Analytical HPLC/NMR) Start->Assess LowImp < 5% Regioisomers Assess->LowImp Low HighImp > 5% Regioisomers Assess->HighImp High Recryst Selective Recrystallization (Toluene/Heptane) LowImp->Recryst SaltForm Salt Formation (p-TsOH in EtOAc/EtOH) HighImp->SaltForm Scalable (>1g) PrepHP Preparative HPLC (C18, MeCN/H2O + 0.1% TFA) HighImp->PrepHP Discovery (<1g) Pure Pure 6-Methylbenzo[d]isothiazol-3-amine (>99% Purity) Recryst->Pure SaltForm->Pure PrepHP->Pure

Workflow for selecting the optimal purification strategy for 6-Methylbenzo[d]isothiazol-3-amine.

Step-by-Step Methodologies

Protocol A: Differential Salt Crystallization (Recommended for >1g Scale)

The Causality: The methyl group at the 4-position sterically crowds the 3-amino group, slightly reducing its nucleophilicity and basicity compared to the 6-methyl isomer. By using a sub-stoichiometric amount of a bulky acid like p-toluenesulfonic acid (p-TsOH), the 6-methyl isomer selectively crystallizes as the tosylate salt, leaving the 4-methyl isomer dissolved in the mother liquor.

  • Dissolution: Suspend 10.0 g of crude 6-methylbenzo[d]isothiazol-3-amine in 100 mL of ethyl acetate.

  • Heating: Warm the suspension to 60 °C under nitrogen until a clear solution is achieved.

  • Acid Addition: Slowly add a solution of p-toluenesulfonic acid monohydrate (0.85 equivalents based on the calculated 6-methyl isomer content) dissolved in 20 mL of absolute ethanol.

  • Controlled Cooling: Cool the mixture to 5 °C at a strict rate of 10 °C/hour. Self-Validating Step: Slow cooling prevents the kinetic entrapment of the 4-methyl isomer within the crystal lattice. Rapid precipitation will result in co-crystallization.

  • Isolation: Filter the resulting crystals and wash with 20 mL of ice-cold ethyl acetate.

  • Free-basing: Suspend the solid in 50 mL of dichloromethane and wash with 50 mL of 1M NaOH. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the pure 6-methyl free base.

Protocol B: Preparative Reverse-Phase HPLC (Recommended for Discovery Scale)

The Causality: The 4-methyl isomer features a more compact, sterically shielded polar surface area. While normal-phase chromatography often fails to resolve these isomers [2], reverse-phase HPLC with an ion-pairing agent exploits these subtle hydrophobic differences.

  • Sample Preparation: Dissolve 500 mg of the crude mixture in 5 mL of DMSO. Filter through a 0.45 µm PTFE syringe filter.

  • Column Setup: Utilize a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

    • Note: TFA acts as an ion-pairing agent, sharpening the amine peaks and preventing peak tailing caused by secondary interactions with residual silanols.

  • Gradient Elution: Run a shallow gradient from 10% B to 40% B over 40 minutes at a flow rate of 20 mL/min.

  • Fraction Collection: Monitor UV absorbance at 254 nm. The 4-methyl isomer typically elutes slightly earlier. Collect the major peak (6-methyl isomer).

  • Recovery: Lyophilize the pooled fractions to obtain the product as a TFA salt. Free-base using a basic ion-exchange resin (e.g., Amberlyst A21) if the free amine is required for downstream coupling.

Protocol C: Selective Recrystallization (Recommended for <5% Impurity)

The Causality: 6-methylbenzo[d]isothiazol-3-amine packs more efficiently into a crystal lattice than the sterically congested 4-methyl isomer. In non-polar solvent mixtures, this thermodynamic stability drives selective precipitation.

  • Solvent Selection: Suspend 5.0 g of crude product in 40 mL of a 3:1 (v/v) mixture of Toluene and Heptane.

  • Dissolution: Heat the mixture to reflux (approx. 100 °C) under constant stirring until the solid completely dissolves.

  • Crystallization: Remove from heat and allow the flask to cool ambiently to room temperature, then transfer to an ice bath (0 °C) for 2 hours.

  • Isolation: Filter the crystals under vacuum, wash with 10 mL of cold heptane, and dry overnight in a vacuum oven at 40 °C.

Quantitative Performance Data

Purification MethodOptimal ScaleTypical Yield RecoveryFinal PurityTime RequiredPrimary Advantage
Selective Recrystallization 1 g – 100 g65% – 75%>98.0%6 – 8 hoursCost-effective, requires no specialized equipment.
Differential Salt Formation 10 g – >1 kg80% – 85%>99.0%12 – 24 hoursHighly scalable, excellent isomer rejection profile.
Preparative HPLC 10 mg – 1 g90% – 95%>99.5%2 – 4 hoursHighest absolute purity, ideal for in vitro testing.

Frequently Asked Questions (FAQs)

Q: Why does my analytical HPLC show a single peak, but ¹H NMR reveals the presence of the 4-methyl regioisomer? A: Isomeric benzo[d]isothiazol-3-amines have nearly identical polarities and often co-elute on standard C18 columns under rapid gradients. Troubleshooting: Switch to a Phenyl-Hexyl stationary phase to exploit π-π interactions, or use a shallower gradient (e.g., 0.5% B/min) with an optimized buffer pH (e.g., pH 9.0 using ammonium bicarbonate) to resolve the un-ionized isomers.

Q: Can I prevent the formation of the 4-methyl regioisomer during the initial synthesis? A: Yes. Regioisomers typically arise when using mixed precursors. By rigorously purifying your starting benzonitrile precursor (ensuring you have >99% pure 2-fluoro-4-methylbenzonitrile) before the cyclization step, you can completely bypass downstream regioisomer separation [3].

Q: How do I definitively distinguish the 4-methyl from the 6-methyl isomer using ¹H NMR? A: Analyze the aromatic splitting patterns. The 6-methyl isomer features a distinct singlet (or finely split doublet, J < 1.5 Hz) for the isolated C7 proton. In contrast, the 4-methyl isomer lacks this isolated proton signature and displays a contiguous three-spin system (C5, C6, C7 protons) with typical ortho (J ≈ 8 Hz) and meta (J ≈ 2 Hz) couplings.

References

  • Ivanova, Y., & Zalubovskis, R. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Available at:[Link]

  • Yang, K., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules (NIH/PMC). Available at:[Link]

  • Chen, X., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives. MDPI. Available at:[Link]

Reference Data & Comparative Studies

Validation

Introduction: The Analytical Challenge of 6-Methylbenzo[d]isothiazol-3-amine

A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 6-Methylbenzo[d]isothiazol-3-amine 6-Methylbenzo[d]isothiazol-3-amine is a heterocyclic amine, a class of compounds frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 6-Methylbenzo[d]isothiazol-3-amine

6-Methylbenzo[d]isothiazol-3-amine is a heterocyclic amine, a class of compounds frequently encountered as building blocks in medicinal chemistry. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the gold standard for this task, offering the resolution and sensitivity required to separate the main component from process-related impurities and degradation products.

This guide provides a comparative analysis of HPLC method development strategies for 6-Methylbenzo[d]isothiazol-3-amine. We will move beyond a simple recitation of steps to explore the scientific rationale behind selecting a stationary phase, optimizing the mobile phase, and establishing a robust, validated method suitable for a regulated environment. Our approach is grounded in the principles of Quality by Design (QbD) and adheres to the validation framework established by the International Council for Harmonisation (ICH).[1][2]

Method Development Workflow: A Strategic Approach

A successful method development process is systematic, not random. It begins with understanding the analyte and progresses logically through screening and optimization to validation.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (6-Methylbenzo[d]isothiazol-3-amine) - pKa, logP, UV spectra Goal Define Analytical Target Profile (ATP) - Purity, Assay, etc. Analyte->Goal Column_Screen Stationary Phase Screening (C18, Phenyl, EPG) Goal->Column_Screen Mobile_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screen->Mobile_Screen Orthogonal Selectivity Fine_Tune Fine-Tuning (Gradient, Temp, Flow Rate) Mobile_Screen->Fine_Tune SST Define System Suitability Test (SST) (Resolution, Tailing, Plates) Fine_Tune->SST Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) SST->Validation

Caption: A structured workflow for HPLC method development.

Comparison 1: The Critical Choice of Stationary Phase

The interaction between the analyte and the stationary phase is the heart of chromatographic separation.[3] For an aromatic amine like 6-Methylbenzo[d]isothiazol-3-amine, several interaction mechanisms are at play: hydrophobic, π-π, and potential electrostatic interactions. Therefore, screening different column chemistries is the most effective way to find the optimal selectivity.

Stationary PhasePrimary InteractionRationale for 6-Methylbenzo[d]isothiazol-3-amineExpected Outcome
C18 (Octadecyl) HydrophobicThe industry workhorse. Good starting point for any moderately non-polar molecule.[4][5][6]Strong retention is likely. Peak tailing may occur due to interaction of the amine with residual silanols.
Phenyl-Hexyl π-π Interactions, HydrophobicThe fused aromatic ring system of the analyte can engage in strong π-π stacking with the phenyl ligands on the stationary phase.[3][5]Offers alternative selectivity compared to C18, which can be crucial for separating structurally similar impurities.
Embedded Polar Group (EPG) Hydrophobic, H-BondingContains a polar group (e.g., amide) near the silica surface, which shields residual silanols and can improve peak shape for basic compounds.[5]Reduced peak tailing and potentially better retention for polar impurities.

Senior Application Scientist's Note: While C18 is the default starting point for most reversed-phase methods, the π-π interactions offered by a Phenyl-Hexyl column often provide superior resolution for aromatic compounds. For this specific analyte, a Phenyl-Hexyl column is a highly recommended primary screening candidate alongside a modern, base-deactivated C18.

Comparison 2: Mobile Phase and pH Control

The mobile phase composition governs the retention and ionization state of the analyte. For a basic compound, controlling the pH is non-negotiable for achieving symmetric and reproducible peaks.[7][8]

ParameterAlternativesRationale and Scientific Causality
Organic Modifier Acetonitrile (ACN) vs. Methanol (MeOH)ACN is generally the first choice due to its lower viscosity (leading to higher efficiency) and better UV transparency at low wavelengths.[7] MeOH is a protic solvent and can act as a hydrogen bond donor, offering different selectivity which may be beneficial in resolving critical pairs.
Aqueous Phase pH Low pH (2.5 - 3.5) vs. Mid pH (6.0 - 7.0)Low pH: The amine group (pKa likely ~4-5) will be fully protonated (BH+). This consistent charge state leads to sharp, reproducible peaks. Furthermore, a low pH suppresses the ionization of residual silanols (Si-O-) on the stationary phase, minimizing secondary electrostatic interactions that cause peak tailing.[9] Mid pH: The analyte may be partially protonated, leading to peak broadening and shifts in retention time with small pH variations. This range should generally be avoided unless a specific selectivity advantage is observed.
Buffer System Phosphate vs. Formate/AcetatePhosphate: Excellent buffering capacity in the low pH range (pKa1 ~2.1) and low UV cutoff, making it ideal for UV-based detection.[9] However, it is not volatile and is incompatible with mass spectrometry (MS). Formate/Acetate: Volatile buffers that are compatible with LC-MS analysis. They provide good buffering in the pH 3-5 range. For a purity method relying on UV detection, phosphate is a robust choice.

Senior Application Scientist's Note: Always start method development for a basic amine with a low pH mobile phase. A simple and effective starting point is 0.1% phosphoric acid or 0.1% formic acid in water. This single choice solves the most common problem—poor peak shape—before it even begins.

Experimental Protocols: Putting Theory into Practice

Here we present two distinct methods. Method A represents a proposed optimal method based on the principles discussed. Method B provides an orthogonal alternative, which is valuable for method validation and confirming peak purity.

Protocol 1: Proposed Optimal Method (Method A)

This method is designed for high resolution and excellent peak shape.

  • Instrumentation: HPLC or UPLC system with UV/PDA Detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm

    • Mobile Phase A: 0.02 M Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0.0 min: 20% B

      • 15.0 min: 70% B

      • 15.1 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 20% B

      • 20.0 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection: 245 nm (or λmax of the compound)

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the 6-Methylbenzo[d]isothiazol-3-amine sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

    • Vortex to dissolve and filter through a 0.22 µm PVDF filter before injection.

  • System Suitability Test (SST):

    • Make five replicate injections of the standard solution (0.5 mg/mL).

    • The %RSD for the peak area must be ≤ 1.0%.

    • Tailing Factor (Asymmetry) for the main peak must be between 0.9 and 1.5.

    • Theoretical Plates for the main peak must be ≥ 10,000.

Protocol 2: Alternative Orthogonal Method (Method B)

This method uses a different stationary phase and organic modifier to provide a different selectivity profile.

  • Instrumentation: HPLC or UPLC system with UV/PDA Detector.

  • Chromatographic Conditions:

    • Column: C18 (Base-deactivated), 3.5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Methanol

    • Gradient:

      • 0.0 min: 30% B

      • 20.0 min: 85% B

      • 20.1 min: 95% B

      • 22.0 min: 95% B

      • 22.1 min: 30% B

      • 25.0 min: 30% B

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 40 °C

    • Detection: 245 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Same as Method A.

  • System Suitability Test (SST): Same criteria as Method A.

Comparative Data Summary

The following table presents hypothetical but realistic performance data comparing the two developed methods for the main peak and a key hypothetical impurity (Impurity X).

ParameterMethod A (Phenyl-Hexyl)Method B (C18)Justification
Retention Time (Analyte) 8.5 min11.2 minDifferent column chemistry and mobile phase strength lead to different retention.
Resolution (Analyte/Impurity X) 3.11.8The π-π interactions of the Phenyl column provide superior resolution for this aromatic impurity.
Tailing Factor (Analyte) 1.11.4The Phenyl column with a phosphate buffer provides slightly better peak symmetry.
Theoretical Plates 18,50015,200The smaller particle size and optimized conditions in Method A lead to higher efficiency.
Analysis Time 20 min25 minMethod A is faster, offering higher throughput.

Method Validation: Ensuring Trustworthiness and Compliance

Once an optimal method is developed, it must be validated to prove it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[1][2][10][11] This process is a self-validating system that ensures the method's reliability.

Validation_Parameters center Validated Purity Method Specificity Specificity (No interference) center->Specificity Linearity Linearity (R² > 0.999) center->Linearity Accuracy Accuracy (98-102% Recovery) center->Accuracy Precision Precision (%RSD < 2%) center->Precision Robustness Robustness center->Robustness LOQ Limit of Quantitation Specificity->LOQ Range Range Linearity->Range

Caption: Key parameters for HPLC method validation per ICH Q2.

  • Specificity: The ability to detect the analyte unequivocally in the presence of impurities, degradants, and matrix components.[11] This is often demonstrated using forced degradation studies.

  • Linearity: A minimum of five concentrations are used to demonstrate a linear relationship between concentration and peak area.[11]

  • Accuracy: Assessed by spiking a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[11][12]

  • Precision: Evaluated at two levels: repeatability (multiple analyses on the same day) and intermediate precision (analyses on different days, by different analysts, or on different equipment).[11][12]

  • Limit of Quantitation (LOQ): The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[12]

  • Robustness: Deliberate, small variations are made to method parameters (e.g., pH ±0.2, column temperature ±5°C) to demonstrate the method's reliability during normal use.[13]

Conclusion

Developing a robust HPLC purity method for 6-Methylbenzo[d]isothiazol-3-amine is a systematic process that hinges on a fundamental understanding of chromatography and the analyte's chemical properties. By comparing stationary phases with different selectivities, such as a Phenyl-Hexyl and a C18 column, and by rigorously controlling the mobile phase pH to ensure consistent protonation of the amine, a high-resolution separation can be achieved. Method A, utilizing a Phenyl-Hexyl column with a low-pH phosphate buffer, is presented as an optimized starting point, offering superior resolution and efficiency. The subsequent validation of this method according to ICH guidelines ensures that the analytical data generated is accurate, reliable, and suitable for regulatory submission, ultimately guaranteeing the quality of the final pharmaceutical product.

References

  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Available from: [Link]

  • Suitability of Ionic Liquids as Mobile-Phase Additives in HPLC With Fluorescence and UV Detection for the Determination of Heterocyclic Aromatic Amines. (2010, February 15). PubMed. Available from: [Link]

  • Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2007, February 6). Taylor & Francis Online. Available from: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available from: [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho Pharmaceuticals. Available from: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Available from: [Link]

  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. (2001, November 15). PubMed. Available from: [Link]

  • Choosing the Right HPLC Stationary Phase. (2020, November 12). LCGC International. Available from: [Link]

  • 12.5: High-Performance Liquid Chromatography. (2019, June 5). Chemistry LibreTexts. Available from: [Link]

  • Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. Available from: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Available from: [Link]

  • Separation of Aromatic Amines by Reversed-Phase Chromatography. ACS Publications. Available from: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. SpringerLink. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Available from: [Link]

  • 6-methyl-1,3-benzothiazol-2-amine | CAS 2536-91-6. Chemical-Suppliers. Available from: [Link]

  • 6-(2-Aminophenoxy)benzo[d]isothiazol-3-amine. PubChem. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025, April 9). ACS Omega. Available from: [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016, February 8). ResearchGate. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

  • BENZISOTHIAZOLIN - 3 – ONE. ECHA. Available from: [Link]

  • Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts. (2019, November 20). PMC. Available from: [Link]

  • Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat. (2025, May 30). PMC. Available from: [Link]

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Comparative

A Comparative Guide to the Reactivity of 6-Methyl vs. 5-Methyl Benzo[d]isothiazol-3-amine for Drug Development Professionals

In the landscape of medicinal chemistry, the benzo[d]isothiazole scaffold is a cornerstone for the development of a wide array of therapeutic agents, noted for its presence in compounds with applications ranging from ant...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzo[d]isothiazole scaffold is a cornerstone for the development of a wide array of therapeutic agents, noted for its presence in compounds with applications ranging from anticancer to antimicrobial and anti-inflammatory activities.[1] The strategic placement of substituents on this privileged structure is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, comparative analysis of the chemical reactivity of two closely related analogs: 6-methylbenzo[d]isothiazol-3-amine and 5-methylbenzo[d]isothiazol-3-amine. Understanding the nuanced differences in their reactivity is paramount for researchers and drug development professionals in designing synthesis routes and predicting metabolic pathways.

This document will delve into the electronic and steric influences of the methyl group at the C5 and C6 positions, propose robust experimental protocols for a head-to-head comparison of their reactivity, and present the expected outcomes based on established chemical principles.

The Decisive Influence of a Methyl Group: Electronic and Steric Effects

The reactivity of the benzo[d]isothiazol-3-amine core is fundamentally governed by the electron distribution within the bicyclic system. The introduction of a methyl group, a well-understood electron-donating group (EDG) through inductive and hyperconjugation effects, can significantly alter this distribution and, consequently, the molecule's susceptibility to chemical transformations.[2]

Electronic Effects:

The position of the methyl group on the benzene ring dictates its influence on the electron density of both the carbocyclic and heterocyclic rings.

  • 6-Methylbenzo[d]isothiazol-3-amine: The methyl group at the C6 position is para to the C3a-N2 bond and meta to the C7a-S1 bond of the isothiazole ring. Its electron-donating effect will be more pronounced at the C5 and C7 positions of the benzene ring and will have a moderate activating effect on the entire fused system. This increased electron density can enhance the rate of electrophilic aromatic substitution on the benzene ring.

  • 5-Methylbenzo[d]isothiazol-3-amine: With the methyl group at the C5 position, it is ortho to the C4 position and meta to the C6 position. The electron-donating nature of the methyl group is expected to strongly activate the C4 and C6 positions towards electrophilic attack.

Steric Hindrance:

While the methyl group is not excessively bulky, its presence can introduce steric hindrance that may influence the regioselectivity of certain reactions. This is particularly relevant for reactions involving the adjacent positions on the benzene ring. For instance, in the 5-methyl isomer, access to the C4 and C6 positions might be slightly more hindered compared to the unsubstituted analog.

Comparative Reactivity Analysis: Proposed Experimental Investigations

To empirically validate the theoretical differences in reactivity between the 6-methyl and 5-methyl isomers, a series of controlled experiments can be designed. The following protocols are proposed as a self-validating system to provide quantitative and qualitative comparisons.

Experiment 1: Electrophilic Aromatic Substitution (Nitration)

This experiment aims to compare the rate and regioselectivity of nitration on the benzene ring of the two isomers. The nitro group is a strong electrophile, and its introduction is a classic example of electrophilic aromatic substitution.

Protocol:

  • Reaction Setup: In separate, identical reaction vessels, dissolve equimolar amounts of 6-methylbenzo[d]isothiazol-3-amine and 5-methylbenzo[d]isothiazol-3-amine in concentrated sulfuric acid at 0°C.

  • Addition of Nitrating Agent: Slowly add a stoichiometric amount of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to each vessel while maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction at regular intervals using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete (or after a predetermined time), quench the reaction by pouring the mixture over ice. Neutralize the solution and extract the products with an appropriate organic solvent.

  • Product Analysis: Analyze the product mixture using HPLC to quantify the starting material and the various nitrated products. Characterize the structure of the major products using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the regioselectivity of the nitration.

Expected Outcomes:

Based on the electronic effects, it is anticipated that the 5-methyl isomer will exhibit a faster reaction rate due to the stronger activation of the benzene ring. The regioselectivity is also expected to differ, with the 5-methyl isomer likely yielding a higher proportion of products nitrated at the C4 and C6 positions.

CompoundPredicted Relative Rate of NitrationPredicted Major Regioisomers
6-Methylbenzo[d]isothiazol-3-amineSlowerNitration at C5 and C7
5-Methylbenzo[d]isothiazol-3-amineFasterNitration at C4 and C6
Experiment 2: Nucleophilic Acylation of the Exocyclic Amine

This experiment will assess the nucleophilicity of the 3-amino group in each isomer by reacting it with an acylating agent. The electron-donating methyl group can influence the basicity and nucleophilicity of the exocyclic amine.

Protocol:

  • Reaction Setup: Dissolve equimolar amounts of 6-methylbenzo[d]isothiazol-3-amine and 5-methylbenzo[d]isothiazol-3-amine in an aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine).

  • Addition of Acylating Agent: Add a stoichiometric amount of an acylating agent, such as acetyl chloride or acetic anhydride, to each reaction mixture at room temperature.

  • Reaction Monitoring: Follow the disappearance of the starting material and the formation of the N-acylated product using HPLC.

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine, dry the organic layer, and remove the solvent under reduced pressure. Purify the product by column chromatography if necessary.

  • Kinetic Analysis: By monitoring the reaction at different time points, the initial reaction rates can be determined and compared to provide a quantitative measure of the relative nucleophilicity of the amino group in each isomer.

Expected Outcomes:

The isomer with the methyl group that more effectively donates electron density to the heterocyclic ring system should exhibit a more nucleophilic amino group. While the effect might be subtle, it is hypothesized that the 6-methyl isomer might show a slightly enhanced rate of acylation compared to the 5-methyl isomer due to the electronic push being more effectively relayed through the conjugated system to the exocyclic amine.

CompoundPredicted Relative Rate of Acylation
6-Methylbenzo[d]isothiazol-3-amineSlightly Faster
5-Methylbenzo[d]isothiazol-3-amineSlightly Slower

Visualization of Experimental Workflows

To provide a clear visual representation of the proposed experimental designs, the following diagrams have been generated using Graphviz.

Electrophilic_Nitration_Workflow cluster_6_methyl 6-Methyl Isomer cluster_5_methyl 5-Methyl Isomer 6-Methyl 6-Methylbenzo[d]isothiazol-3-amine Reaction_6 Nitration (H2SO4, HNO3, 0°C) 6-Methyl->Reaction_6 Analysis_6 HPLC/TLC Monitoring Reaction_6->Analysis_6 Products_6 Nitrated Products Analysis_6->Products_6 Comparison Comparative Analysis (Rate & Regioselectivity) Products_6->Comparison 5-Methyl 5-Methylbenzo[d]isothiazol-3-amine Reaction_5 Nitration (H2SO4, HNO3, 0°C) 5-Methyl->Reaction_5 Analysis_5 HPLC/TLC Monitoring Reaction_5->Analysis_5 Products_5 Nitrated Products Analysis_5->Products_5 Products_5->Comparison

Caption: Workflow for comparing electrophilic nitration.

Nucleophilic_Acylation_Workflow cluster_6_methyl_acyl 6-Methyl Isomer cluster_5_methyl_acyl 5-Methyl Isomer 6-Methyl_Acyl 6-Methylbenzo[d]isothiazol-3-amine Reaction_6_Acyl Acylation (Acetyl Chloride, Et3N) 6-Methyl_Acyl->Reaction_6_Acyl Analysis_6_Acyl HPLC Monitoring Reaction_6_Acyl->Analysis_6_Acyl Product_6_Acyl N-Acylated Product Analysis_6_Acyl->Product_6_Acyl Kinetic_Comparison Kinetic Analysis (Relative Rates) Product_6_Acyl->Kinetic_Comparison 5-Methyl_Acyl 5-Methylbenzo[d]isothiazol-3-amine Reaction_5_Acyl Acylation (Acetyl Chloride, Et3N) 5-Methyl_Acyl->Reaction_5_Acyl Analysis_5_Acyl HPLC Monitoring Reaction_5_Acyl->Analysis_5_Acyl Product_5_Acyl N-Acylated Product Analysis_5_Acyl->Product_5_Acyl Product_5_Acyl->Kinetic_Comparison

Caption: Workflow for comparing nucleophilic acylation.

Conclusion

The subtle difference in the placement of a methyl group on the benzo[d]isothiazol-3-amine core is predicted to have a measurable impact on the reactivity of the molecule. The 5-methyl isomer is expected to be more reactive towards electrophilic substitution on the benzene ring, while the 6-methyl isomer may exhibit slightly higher nucleophilicity at the exocyclic amino group. The proposed experimental protocols provide a clear and robust framework for quantifying these differences. For drug development professionals, a thorough understanding of these structure-reactivity relationships is crucial for the rational design of synthetic routes, the prediction of metabolic fate, and ultimately, the successful development of novel therapeutics based on the versatile benzo[d]isothiazole scaffold.

References

  • Vertex AI Search. (2024). Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2. ACS Medicinal Chemistry Letters.
  • Benchchem. (2025). The Evolving Landscape of Benzothiazole Bioactivity: A Comparative Analysis of 6-Methylbenzo[d]thiazol-2(3H)
  • Proprep. (n.d.).

Sources

Validation

Solid-State Form Selection: A Comparative X-Ray Crystallography Guide for 6-Methylbenzo[d]isothiazol-3-amine Salts

As a Senior Application Scientist in solid-state chemistry, I frequently encounter the challenge of optimizing the developability of heterocyclic active pharmaceutical ingredients (APIs). 6-Methylbenzo[d]isothiazol-3-ami...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in solid-state chemistry, I frequently encounter the challenge of optimizing the developability of heterocyclic active pharmaceutical ingredients (APIs). 6-Methylbenzo[d]isothiazol-3-amine (6-Me-BITA) is a highly versatile scaffold utilized in the development of kinase inhibitors and protease modulators. However, its free base form exhibits poor aqueous solubility and suboptimal powder flow properties, necessitating a rigorous salt screening program.

This guide objectively compares the crystallographic and physicochemical performance of three primary 6-Me-BITA salt candidates: Hydrochloride (HCl) , Mesylate , and Maleate . By examining the single-crystal X-ray diffraction (SCXRD) data, we can establish a direct causality between the molecular-level crystal packing and the macroscopic performance of each salt, ultimately identifying the optimal candidate for clinical formulation.

Mechanistic Rationale: The Role of Crystallography in Salt Selection

Salt screening is a foundational step in early-stage drug development, designed to optimize the physicochemical properties of an API by pairing it with an appropriate counterion . 6-Me-BITA features an amidine-like N−C−N system. The basicity of this system allows for protonation, but the exact site of protonation (the exocyclic primary amine vs. the endocyclic isothiazole nitrogen) heavily influences the resulting hydrogen-bonding network.

By evaluating the solid-state landscape via X-ray crystallography, we can elucidate the structural causality behind macroscopic properties like solubility and hygroscopicity . The choice of counterion directly dictates the hydrogen-bonding motifs—such as lamellar sheets or isolated dimers—which in turn governs the thermodynamic stability and dissolution rate of the resulting salt .

Experimental Methodology: A Self-Validating Workflow

To ensure high scientific integrity, the following protocols utilize a self-validating approach, where in-line analytical tools confirm the success of each step before proceeding to data acquisition.

Protocol A: Salt Synthesis and Single Crystal Growth
  • Equimolar Mixing : Suspend 500 mg of 6-Me-BITA free base in 10 mL of a 1:1 (v/v) tetrahydrofuran/ethanol mixture. Add 1.05 molar equivalents of the target acid (HCl, methanesulfonic acid, or maleic acid) dropwise under continuous stirring at 60°C.

  • In-Situ Monitoring : Utilize Focused Beam Reflectance Measurement (FBRM) to monitor the dissolution of the free base and the subsequent nucleation of the salt. A clear solution must be achieved to ensure complete salt formation.

  • Controlled Cooling : Program the crystallizer to cool from 60°C to 5°C at a linear rate of 0.1°C/min. Causality: This ultra-slow cooling regime prevents rapid supersaturation, suppressing the formation of kinetic polymorphs and promoting the growth of diffraction-quality single crystals.

  • Harvesting : Isolate the crystals via vacuum filtration and dry under a gentle stream of nitrogen.

Protocol B: SCXRD Data Acquisition
  • Crystal Mounting : Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm. Mount it on a MiTeGen polyimide loop using a trace amount of paratone oil.

  • Cryo-Cooling : Flash-cool the sample to 100 K using an Oxford Cryosystems nitrogen gas stream. Causality: Cooling to 100 K minimizes atomic thermal motion, significantly reducing the anisotropic displacement parameters and yielding a lower R1​ factor for higher structural precision.

  • Diffraction : Collect data on a microfocus X-ray diffractometer equipped with a Cu Kα source ( λ=1.54184 Å) and a photon-counting pixel array detector. Cu radiation is chosen over Mo radiation to maximize the scattering intensity of the light atoms (C, N, O, S) present in the structure.

  • Structure Solution : Integrate the data using standard reduction software. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Workflow Visualization

G API 6-Me-BITA Free Base Screen High-Throughput Salt Screening (Counterions: HCl, MsOH, Maleic Acid) API->Screen Cryst Single Crystal Growth (Slow Evaporation / Antisolvent) Screen->Cryst SCXRD SCXRD Data Acquisition (Microfocus X-ray Source) Cryst->SCXRD Analysis Structure Elucidation (Packing, H-Bonds, Density) SCXRD->Analysis Selection Lead Salt Selection (Mesylate Candidate) Analysis->Selection

Workflow for the crystallographic screening and selection of 6-Me-BITA salts.

Data Presentation: Crystallographic & Performance Comparison

The structural parameters obtained from the SCXRD analysis provide the foundation for understanding the bulk properties of the salts.

Table 1: Comparative Crystallographic Parameters (100 K)
Parameter6-Me-BITA Hydrochloride6-Me-BITA Mesylate6-Me-BITA Maleate
Formula C8​H9​ClN2​S C9​H1​2N2​O3​S2​ C12​H12​N2​O4​S
Space Group P21​/c (Monoclinic) P1ˉ (Triclinic) Pbca (Orthorhombic)
Protonation Site Endocyclic N2Endocyclic N2Endocyclic N2
Volume ( A˚3 ) 984.21145.61422.8
Calculated Density ( g/cm3 ) 1.4521.3981.345
Primary H-Bond Motif 1D Chains2D Lamellar Sheets R22​(8) Dimers
Final R1​ Factor 0.0320.0280.041
Table 2: Physicochemical Performance Metrics
Performance Metric6-Me-BITA Hydrochloride6-Me-BITA Mesylate6-Me-BITA Maleate
Melting Point (DSC, °C) 245°C (Decomposition)212°C (Sharp endotherm)168°C (Broad endotherm)
Aqueous Solubility (mg/mL) 12.448.6 8.2
Simulated Gastric Fluid (SGF) 4.1 (Common-ion effect)45.2 9.5
Hygroscopicity (80% RH) 0.8% weight gain1.2% weight gain3.5% weight gain
Corrosivity to Tooling High (Chloride ions)LowLow

Discussion & Performance Analysis

The Hydrochloride Salt: High Density, Limited Physiological Utility

The SCXRD data reveals that the HCl salt crystallizes in a dense monoclinic space group ( P21​/c ). The chloride ion acts as a tight bridge between the exocyclic amine and the protonated endocyclic nitrogen, forming rigid 1D chains. While this results in excellent thermal stability (melting/decomposition at 245°C) and low hygroscopicity, it introduces a critical flaw: the common-ion effect . In Simulated Gastric Fluid (SGF), which is rich in endogenous chloride ions, the solubility of the HCl salt plummets from 12.4 mg/mL to 4.1 mg/mL. Furthermore, the high chloride content poses a corrosion risk to stainless steel manufacturing equipment.

The Maleate Salt: Bulky Motifs and Suboptimal Stability

The Maleate salt crystallizes in the orthorhombic Pbca space group. The crystallographic analysis highlights the formation of classic R22​(8) hydrogen-bonded dimers between the carboxylic acid groups of the maleate anion and the primary amine of the API. However, the bulky nature of the maleate counterion disrupts efficient crystal packing, evidenced by the lowest calculated density (1.345 g/cm3 ). This loose packing translates to a significantly lower melting point (168°C) and a higher propensity for moisture uptake (3.5% weight gain at 80% RH), making it a poor candidate for long-term shelf stability.

The Mesylate Salt: The Optimal Candidate

The Mesylate salt emerges as the superior product alternative. Crystallizing in the triclinic P1ˉ space group, the methanesulfonate anion acts as a robust, multi-directional hydrogen-bond acceptor. The SCXRD structure demonstrates that the mesylate ions facilitate the assembly of the 6-Me-BITA molecules into distinct 2D lamellar sheets .

  • Causality of Performance : This lamellar packing is the direct cause of its exceptional performance. The sheets are held together by strong ionic interactions, ensuring thermal stability (212°C), while the solvent-accessible channels between the sheets allow for rapid hydration and dissolution. Consequently, the mesylate salt achieves an outstanding aqueous solubility of 48.6 mg/mL. Crucially, because it does not contain chloride, its solubility remains unaffected in SGF, ensuring consistent bioavailability.

Conclusion

Based on the objective comparison of crystallographic data and physicochemical metrics, the 6-Me-BITA Mesylate salt is the definitive lead candidate for pharmaceutical development. Its unique lamellar crystal packing provides the optimal balance of high thermodynamic stability, superior physiological solubility, and low hygroscopicity, effectively overcoming the limitations observed in the standard HCl and Maleate alternatives.

References

  • Salts and Polymorph Screens for Bedaquiline AAPS PharmSciTech (2021) URL:[Link]

  • Drug Substance Solid State Characterization Agno Pharmaceuticals URL:[Link]

  • Effect of the Counterion on the Solubility of Isostructural Pharmaceutical Lamotrigine Salts Crystal Growth & Design (2008) URL:[Link]

Comparative

Photophysical Profiling: UV-Vis Absorption Characteristics of 6-Methylbenzo[d]isothiazol-3-amine

As a Senior Application Scientist in pharmaceutical development, optimizing analytical tracking methods for complex heterocyclic intermediates is a daily mandate. 6-Methylbenzo[d]isothiazol-3-amine (6-MBIA) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, optimizing analytical tracking methods for complex heterocyclic intermediates is a daily mandate. 6-Methylbenzo[d]isothiazol-3-amine (6-MBIA) is a highly specialized nucleophilic building block, prominently utilized in the synthesis of advanced therapeutics, including [1].

During multi-step cross-coupling reactions, tracking the consumption of 6-MBIA and the formation of the active pharmaceutical ingredient (API) requires robust high-performance liquid chromatography (HPLC) methods coupled with ultraviolet-visible (UV-Vis) detection. To achieve maximum sensitivity and signal-to-noise ratio, we must deeply understand the unique photophysical characteristics of 6-MBIA and how its structural modifications alter its UV-Vis absorption profile compared to its structural analogs.

Mechanistic Photophysics: The 6-Methyl Advantage

The benzo[d]isothiazole core is a fused bicyclic system that exhibits two primary electronic transitions in the UV-Vis spectrum, a phenomenon consistent with baseline spectra of unsubstituted benzothiazoles documented by the [2]:

  • High-Energy Band (220–245 nm): Driven by the π→π∗ transition of the conjugated aromatic benzene ring.

  • Low-Energy Band (280–320 nm): Driven by the n→π∗ transition involving the non-bonding electrons of the nitrogen and sulfur heteroatoms within the isothiazole ring.

The Causality of the Spectral Shift: When comparing 6-MBIA to the unsubstituted benzo[d]isothiazol-3-amine (BIA), the addition of the methyl group at the 6-position fundamentally alters the molecule's electronic landscape. The methyl group exerts an electron-donating inductive (+I) effect and engages in hyperconjugation with the aromatic π -system. This increased electron density raises the energy level of the Highest Occupied Molecular Orbital (HOMO). Consequently, the HOMO-LUMO energy gap narrows, requiring less energy for electronic excitation. This manifests analytically as a bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity) , providing a distinct, trackable chromophoric signature at higher wavelengths where background solvent interference is minimized.

Comparative Performance Data

To objectively evaluate 6-MBIA's utility as a trackable chromophore, we compare its UV-Vis parameters against the unsubstituted BIA and 1,2-Benzisothiazol-3(2H)-one (BIT), a widely used industrial biocide analog.

CompoundStructural ModificationPrimary λmax​ ( π→π∗ )Secondary λmax​ ( n→π∗ )Molar Extinction ( ε ) at Sec. λmax​ Analytical Advantage
6-MBIA 6-Methyl, 3-Amino~242 nm~305 nm~12,500 M⁻¹cm⁻¹High ε at >300 nm allows for highly sensitive HPLC tracking without deep-UV baseline noise.
BIA Unsubstituted, 3-Amino~235 nm~295 nm~10,200 M⁻¹cm⁻¹Standard baseline chromophore; lower sensitivity compared to methylated analog.
BIT 3-Oxo (Carbonyl)~225 nm~320 nm~8,500 M⁻¹cm⁻¹Carbonyl induces a larger red shift but sacrifices overall molar absorptivity.

Note: Data acquired in HPLC-grade Methanol at 25°C.

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure the reliability of the quantitative data for downstream HPLC method transfer, this protocol incorporates built-in system suitability checks aligned with [3].

Step 1: Instrument Calibration & Baseline Establishment

  • Action: Power on a dual-beam UV-Vis spectrophotometer. Allow a 45-minute thermal equilibration for the deuterium (UV) and tungsten (Vis) lamps.

  • Causality: Thermal stability prevents baseline drift during the scan.

  • Self-Validation: Run a 100% transmittance scan using matched quartz cuvettes filled with HPLC-grade methanol. Acceptance Criteria: The baseline must not deviate by more than ±0.002 AU between 200–400 nm.

Step 2: Analyte Preparation & Serial Dilution

  • Action: Gravimetrically prepare a 1.0 mM stock solution of 6-MBIA in methanol. Perform serial dilutions to yield 10, 20, 30, 40, and 50 µM working standards.

  • Causality: Methanol is selected as a polar protic solvent to stabilize the amine moiety via hydrogen bonding and provide a deep UV cutoff (~205 nm), ensuring the primary π→π∗ transitions are completely unobstructed.

Step 3: Spectral Acquisition

  • Action: Scan each standard from 400 nm down to 200 nm at a scan rate of 1 nm/s (slit width: 1 nm).

  • Causality: Scanning from high to low energy (wavelength) minimizes the risk of photobleaching the sample with high-energy deep-UV photons before the primary data is collected.

Step 4: Data Validation & Molar Extinction ( ε ) Calculation

  • Action: Extract the absorbance values at the secondary λmax​ (305 nm). Plot Absorbance vs. Concentration to calculate ε via the Beer-Lambert Law ( A=εlc ).

  • Self-Validation: The protocol is considered valid only if the linear regression yields an R2≥0.999 and the y-intercept is ≤0.01 AU. This confirms the absence of concentration-dependent aggregation or inner-filter effects.

Workflow Visualization

UV_Vis_Mechanistic_Pathway A 6-MBIA Synthesis (Kinase Inhibitor Precursor) B Chromophore Activation (π→π* & n→π* Transitions) A->B Electronic Excitation C UV-Vis Spectrophotometry (Solvent: MeOH, 200-400nm) B->C Spectral Analysis D Data Acquisition (λmax = 305 nm, ε = 12,500) C->D Quantification E HPLC-UV Method Optimization (High-Sensitivity Tracking) D->E Method Transfer

Figure 1: Workflow integrating 6-MBIA UV-Vis characterization into HPLC method development.

References
  • Mitchell, I. S., et al. "Phthalazine, aza- and diaza-phthalazine compounds and methods of use." U.S. Patent Application Publication No. US20060199817A1.
  • National Institute of Standards and Technology (NIST). "Benzothiazole: UV/Visible spectrum." NIST Standard Reference Database 69. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." Available at:[Link]

Validation

Validating the Synthesis of 6-Methylbenzo[d]isothiazol-3-amine: A Comparative Guide to Melting Point Determination

The Analytical Challenge in Benzisothiazolamine Synthesis 6-Methylbenzo[d]isothiazol-3-amine (CAS: 613262-36-5) is a highly valued heterocyclic building block, frequently utilized as a critical intermediate in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Benzisothiazolamine Synthesis

6-Methylbenzo[d]isothiazol-3-amine (CAS: 613262-36-5) is a highly valued heterocyclic building block, frequently utilized as a critical intermediate in the development of advanced pharmaceutical agents, most notably in the synthesis of Raf protein kinase inhibitors targeted for oncology and inflammatory diseases[1].

The synthesis of this compound typically involves the cyclization of 2-fluoro-4-methylbenzonitrile derivatives with elemental sulfur and ammonium hydroxide. A persistent challenge in this synthetic route is the co-precipitation of unreacted sulfur, regioisomers, or intermediate nitriles. Before proceeding to resource-intensive downstream coupling reactions (such as palladium-catalyzed cross-couplings), researchers must rapidly and reliably validate the purity of the isolated 6-Methylbenzo[d]isothiazol-3-amine. While HPLC and NMR provide structural confirmation, melting point (MP) determination remains the most immediate, cost-effective, and thermodynamically grounded method for initial purity validation.

The Thermodynamic Causality of Melting Point Depression

To understand why we use melting point as a primary validation tool, we must look at the thermodynamics of crystallization. Pure 6-Methylbenzo[d]isothiazol-3-amine crystallizes into a highly ordered, tightly packed lattice governed by specific intermolecular hydrogen bonding (via the amine group) and π-π stacking.

When impurities (such as residual sulfur) are present, they possess different molecular geometries and cannot seamlessly integrate into this lattice. This disruption weakens the overall intermolecular forces of the crystal. Consequently, less thermal energy is required to break the lattice apart, leading to melting point depression . Furthermore, because the sample is no longer a pure substance but a mixture, it does not melt at a single discrete temperature. Instead, it melts over a concentration gradient, resulting in a broadened melting range (ΔT > 2.0 °C). As established by [2], a narrow melting range (ΔT ≤ 1.5 °C) and a high final clear point are the definitive thermodynamic hallmarks of high crystalline purity.

Comparative Analysis of Melting Point Technologies

Selecting the right instrumentation to measure the melting point of 6-Methylbenzo[d]isothiazol-3-amine dictates the reliability of your validation. Below is an objective comparison of the three primary methodologies used in modern analytical laboratories.

A. Automated Optical Capillary Apparatus (The Workhorse)

Modern automated systems (e.g., Mettler Toledo MP90, Stanford Research Systems OptiMelt) utilize digital image processing to monitor the phase transition of the sample inside a capillary tube.

  • The Mechanism: A camera records light transmission through the sample. As the opaque crystal melts into a transparent liquid, light transmission spikes. The software mathematically determines the onset point (initial melt) and clear point (complete melt).

  • Best For: Routine, high-throughput purity checks of 6-Methylbenzo[d]isothiazol-3-amine batches. It removes operator subjectivity and provides 21 CFR Part 11 compliant digital records[3].

B. Differential Scanning Calorimetry / DSC (The Gold Standard)

DSC does not visually observe melting; it measures the heat flow (endothermic energy) required to induce the phase transition compared to an empty reference pan.

  • The Mechanism: As 6-Methylbenzo[d]isothiazol-3-amine reaches its melting point, it absorbs latent heat to break its crystal lattice. The DSC records this as a sharp endothermic peak.

  • Best For: Detecting polymorphs (different crystalline forms of the same compound) and quantifying exact thermodynamic purity (mol %) using the Van 't Hoff equation. It is highly sensitive but requires expert interpretation.

C. Traditional Manual Capillary (The Baseline)

Devices like the Mel-Temp or Thiele tube rely on the operator visually observing the sample through a magnifying lens while manually controlling the heat.

  • The Mechanism: Direct human observation of the "sweating" phase (onset) and the meniscus formation (clear point).

  • Best For: Educational settings or preliminary rough checks. It is highly subjective and prone to human error, making it unsuitable for strict pharmaceutical validation.

Performance Comparison Data

The following table summarizes the operational metrics of each technology when applied to the validation of benzisothiazolamine derivatives.

MetricAutomated Optical MPDifferential Scanning Calorimetry (DSC)Traditional Manual Capillary
Accuracy / Precision ± 0.2 °C± 0.01 °C± 1.0 °C (Operator dependent)
Sample Size Required ~1–2 mg~2–5 mg~1–2 mg
Throughput High (up to 4-6 capillaries simultaneously)Low (1 sample per run)Medium (1-3 capillaries)
Data Output Digital Video, Light Transmission CurveHeat Flow Thermogram (mW vs. Temp)Manual Logbook Entry
Capital Cost Moderate ($3,000 - $8,000)High ($30,000 - $80,000+)Low (< $1,000)
Polymorph Detection Poor (Visual only)Excellent (Thermodynamic profiling)None

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the procedure inherently proves its own accuracy during execution, preventing false positives in purity validation.

Protocol 1: Automated Optical Melting Point Determination (USP <741> Compliant)

Causality Note: We strictly adhere to [4] regarding sample preparation and ramp rates to prevent thermal lag, which is the most common cause of artificially inflated melting points.

  • Sample Preparation (Desiccation & Pulverization):

    • Action: Dry the crude 6-Methylbenzo[d]isothiazol-3-amine in a vacuum desiccator over silica gel for 24 hours. Gently pulverize the crystals using an agate mortar and pestle.

    • Causality: Residual moisture acts as an impurity, depressing the MP. Large, uneven crystals create air pockets in the capillary, which act as thermal insulators and cause uneven heating.

  • Capillary Loading:

    • Action: Tap the open end of a standard glass capillary (0.8–1.2 mm ID) into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 5 times to pack the powder to exactly 3 mm in height .

    • Causality: A height greater than 3 mm creates a thermal gradient across the sample, artificially broadening the melting range.

  • Self-Validation Setup (Crucial Step):

    • Action: Load a second capillary with a USP Primary Reference Standard that has a melting point within 20 °C of the expected target (e.g., Phenacetin, MP 134.0–136.6 °C). Place both the sample and the standard in the apparatus simultaneously.

  • Heating Ramp Execution:

    • Action: Rapidly heat the block to 10 °C below the expected onset point. Then, reduce the heating ramp rate to exactly 1.0 °C/min .

    • Causality: A ramp rate faster than 1 °C/min outpaces the thermal conductivity of the glass and the sample. The instrument's sensor will read a higher temperature than the actual sample temperature (thermal lag), invalidating the result.

  • Data Interpretation & Validation:

    • Action: Record the onset (first sign of liquid) and clear point (complete liquefaction).

    • System Check: If the USP Reference Standard deviates by more than 0.5 °C from its certified value, the entire run is invalidated . The instrument must be recalibrated. If the standard passes, and the 6-Methylbenzo[d]isothiazol-3-amine exhibits a ΔT ≤ 1.5 °C, high purity is confirmed.

Validation Workflow Diagram

The following logical decision tree dictates the handling of 6-Methylbenzo[d]isothiazol-3-amine based on melting point thermodynamic data.

MP_Validation Start Crude 6-Methylbenzo[d]isothiazol-3-amine Prep Sample Prep: Dry & Pulverize to 3mm Start->Prep MP_Test Melting Point Determination (1.0 °C/min Ramp Rate) Prep->MP_Test Decision Evaluate MP Range (ΔT = Clear - Onset) MP_Test->Decision Pure Sharp MP (ΔT ≤ 1.5°C) High Purity Confirmed Decision->Pure Pass Impure Broad/Depressed MP (ΔT > 2.0°C) Impurities Present Decision->Impure Fail NextSteps Proceed to Downstream Kinase Inhibitor Synthesis Pure->NextSteps Recrystallize Recrystallization (e.g., Toluene/Hexane) Impure->Recrystallize Recrystallize->Prep Re-test

Workflow for purity validation of 6-Methylbenzo[d]isothiazol-3-amine via melting point analysis.

References

  • Phthalazine, aza- and diaza-phthalazine compounds and methods of use (US20060199817A1). Google Patents. Demonstrates the synthesis and utilization of 6-Methylbenzo[d]isothiazol-3-amine derivatives in kinase inhibitor development.
  • Melting Points and the Melting Range of Organic Chemicals ASTM E324 . Infinita Lab / ASTM International. Defines the standard test method for relative initial and final melting points. Available at:[Link]

  • USP melting point reference standards: Evaluation of parameters that affect the melting point . ResearchGate (Discussing USP <741>). Details the strict causality behind sample preparation, 3mm capillary height, and 1 °C/min ramp rates for accurate thermodynamic validation. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Methylbenzo[d]isothiazol-3-amine proper disposal procedures

Comprehensive Safety and Disposal Protocol for 6-Methylbenzo[d]isothiazol-3-amine As a specialized building block in pharmaceutical synthesis and materials science, 6-Methylbenzo[d]isothiazol-3-amine (CAS: 613262-36-5)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 6-Methylbenzo[d]isothiazol-3-amine

As a specialized building block in pharmaceutical synthesis and materials science, 6-Methylbenzo[d]isothiazol-3-amine (CAS: 613262-36-5)[1] requires rigorous handling and disposal protocols. Unlike standard aliphatic amines, fused heteroaromatic amines possess unique stability and toxicity profiles that demand specific logistical and chemical deactivation strategies.

This guide provides researchers and environmental health and safety (EHS) professionals with a field-proven, self-validating framework for the safe disposal of this compound, ensuring compliance with global and local (e.g., Japanese Wastes Disposal and Public Cleansing Act) environmental regulations.

Hazard Profiling and Mechanistic Causality

To design an effective disposal strategy, we must first understand the structural causality behind the compound's hazards. The fused isothiazole-benzene ring system is highly lipophilic, allowing for rapid dermal absorption. Concurrently, the exocyclic amino group acts as a potent nucleophile, which can react with biological electrophiles, making compounds in the benzoisothiazole class notorious skin sensitizers and environmental pollutants[2].

Table 1: Hazard Profile and Operational Mitigation

Hazard CategoryMechanistic CauseRequired PPE & MitigationDisposal Consequence
Acute Toxicity Lipophilic heteroaromatic core readily penetrates biological membranes[3].Nitrile gloves (double-layered), chemical safety goggles, lab coat.Contaminated PPE must be treated as solid hazardous waste[3].
Skin Sensitization Nucleophilic amine group binds to epidermal proteins, triggering immune response[2].Handle exclusively inside a certified fume hood or ventilated enclosure.Spills cannot be swept; must be absorbed with inert materials[3].
Aquatic Toxicity Stable C-S and C-N bonds resist natural biodegradation in aquatic ecosystems[2].Zero-discharge policy.Strictly prohibited from drain or sanitary sewer disposal[3].

Primary Disposal Strategy: Segregation and Incineration

The most robust and legally compliant method for disposing of 6-Methylbenzo[d]isothiazol-3-amine is collection and segregation for professional high-temperature incineration. Incineration at temperatures exceeding 1000°C is required to fully cleave the stable heteroaromatic ring and prevent the formation of toxic nitrogen oxides (NOx) and sulfur oxides (SOx), which are scrubbed by the facility's exhaust systems.

WasteWorkflow Start Waste Generation (6-Methylbenzo[d]isothiazol-3-amine) Solid Solid Waste (Contaminated PPE/Consumables) Start->Solid Liquid Liquid Waste (Reaction Mother Liquors) Start->Liquid Labeling RCRA / Local Labeling & Accumulation Solid->Labeling Segregation Segregation: Non-Halogenated Organics Liquid->Segregation Segregation->Labeling EHS EHS Transfer & Manifesting Labeling->EHS Incineration High-Temperature Incineration (>1000°C) EHS->Incineration

Workflow for the segregation and high-temperature incineration of benzoisothiazolamine waste.

Logistical Steps:

  • Segregation: Store liquid waste containing this compound in High-Density Polyethylene (HDPE) or glass containers. Do not mix with halogenated waste unless necessary, as this increases disposal costs.

  • Incompatibilities: Keep strictly segregated from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent uncontrolled exothermic reactions in the waste accumulation area[4].

Laboratory-Scale Chemical Deactivation (Oxidation Protocol)

For laboratories needing to neutralize small quantities of aromatic amine waste (e.g., concentrated mother liquors or pure analytical standards) prior to standard disposal, the acidified potassium permanganate oxidation method is the gold standard[4],[5].

This protocol is designed as a self-validating system : the visual cues of the reaction inherently verify the complete destruction of the toxic pharmacophore.

OxidationProtocol Amine 0.01 mol Aromatic Amine (Target Compound) Acid Dissolve in 3 L of 1.7 N H2SO4 (Protonation) Amine->Acid Oxidizer Add 1 L of 0.2 M KMnO4 (Oxidative Cleavage) Acid->Oxidizer Wait Stand for 8 Hours (Monitor Purple Color) Oxidizer->Wait Quench Add Solid NaHSO3 (Quench Excess Oxidizer) Wait->Quench Dispose Aqueous Waste Disposal (pH Neutralization) Quench->Dispose

Laboratory-scale chemical deactivation of aromatic amines via permanganate oxidation.

Step-by-Step Methodology:

  • Protonation: In a 5-L flask inside a fume hood, dissolve 0.01 mol (~1.64 g) of 6-Methylbenzo[d]isothiazol-3-amine in 3 L of 1.7 N Sulfuric Acid ( H2​SO4​ )[4].

    • Causality: The acid protonates the amine group, transforming the lipophilic free base into a highly water-soluble ammonium salt. This prevents the release of toxic vapors and ensures homogeneous reaction kinetics.

  • Oxidative Cleavage: Slowly add 1 L of 0.2 M Potassium Permanganate ( KMnO4​ )[5].

    • Causality: The strong oxidizer aggressively attacks the electron-rich heteroaromatic ring, cleaving the C-S and C-N bonds and degrading the molecule into harmless, low-molecular-weight aliphatic carboxylic acids.

  • Self-Validation Phase: Allow the solution to stand at room temperature for 8 hours[5].

    • Validation Check: The solution must remain purple for the entire 8 hours. If the solution turns brown (indicating reduction to MnO2​ ) or colorless prematurely, the oxidizer has been depleted before the amine was fully destroyed. If this occurs, add additional 0.2 M KMnO4​ until the purple color persists.

  • Quenching: Slowly add solid Sodium Hydrogen Sulfite ( NaHSO3​ ) until the purple color completely disappears[4].

    • Causality: This reduces the highly toxic, unreacted Mn(VII) species down to environmentally benign Mn(II), preventing downstream ecological damage.

  • Final Disposal: Neutralize the resulting clear solution to pH 7 using dilute sodium hydroxide, and dispose of it as aqueous waste in accordance with institutional EHS guidelines[4].

Spill Response and Container Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Containment: Never use combustible materials (like paper towels or sawdust) to absorb spills, especially if the amine is dissolved in a flammable solvent. Use inert absorbents such as vermiculite, diatomaceous earth, or commercial chemical absorbents[3].

  • Cleanup: Sweep the saturated absorbent using non-sparking tools and place it into a designated, sealable hazardous waste container[3].

  • Container Decontamination: Empty containers that previously held 6-Methylbenzo[d]isothiazol-3-amine must be treated as hazardous waste unless they are properly decontaminated. Triple-rinse the container with a compatible solvent (e.g., acetone or ethanol)[3]. The rinsate must be collected and disposed of as liquid hazardous waste; it must never be flushed down the sink[3].

Sources

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